SJ1461
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C21H18ClN7OS2 |
|---|---|
Molecular Weight |
484.0 g/mol |
IUPAC Name |
2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]-N-(1,3,4-thiadiazol-2-yl)acetamide |
InChI |
InChI=1S/C21H18ClN7OS2/c1-10-11(2)32-20-17(10)18(13-4-6-14(22)7-5-13)24-15(19-27-26-12(3)29(19)20)8-16(30)25-21-28-23-9-31-21/h4-7,9,15H,8H2,1-3H3,(H,25,28,30)/t15-/m0/s1 |
InChI Key |
AXQYYKHQHMDBFK-HNNXBMFYSA-N |
Isomeric SMILES |
CC1=C(SC2=C1C(=N[C@H](C3=NN=C(N32)C)CC(=O)NC4=NN=CS4)C5=CC=C(C=C5)Cl)C |
Canonical SMILES |
CC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)NC4=NN=CS4)C5=CC=C(C=C5)Cl)C |
Origin of Product |
United States |
Foundational & Exploratory
In-Depth Technical Guide: SJ1461, a Novel BET Inhibitor for Acute Leukemia
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
SJ1461 is a potent, orally bioavailable small molecule inhibitor of the Bromodomain and Extra-Terminal domain (BET) family of proteins, with significant preclinical activity in acute leukemia models. Developed by researchers at the University of Belgrade and St. Jude Children's Research Hospital, this compound demonstrates high affinity for BRD4 and BRD2, key epigenetic readers that are critical for the transcription of oncogenes such as MYC. By disrupting the interaction between BET proteins and acetylated histones, this compound leads to the downregulation of key oncogenic signaling pathways, resulting in cell cycle arrest and apoptosis in leukemia cells. This guide provides a comprehensive overview of the mechanism of action, preclinical data, and relevant experimental methodologies for this compound.
Core Mechanism of Action
This compound functions as a competitive inhibitor at the acetyl-lysine binding pocket of the bromodomains of BET proteins, particularly BRD4 and BRD2.[1] In acute leukemia, BRD4 is a critical co-activator for the transcription of key oncogenes, most notably MYC, which drives cell proliferation and inhibits differentiation. By displacing BRD4 from chromatin, this compound effectively suppresses the transcription of MYC and its target genes, leading to cell cycle arrest and apoptosis.[2]
A co-crystal structure of this compound with the first bromodomain of BRD4 (BRD4-BD1) reveals that its high affinity is due to specific polar interactions with amino acid residues Asn140 and Tyr139 within the AZ/BC loops of the binding pocket.[1]
Signaling Pathway
The primary signaling pathway disrupted by this compound in acute leukemia is the BET protein-mediated transcriptional activation of oncogenes.
Caption: Mechanism of action of this compound in inhibiting MYC transcription.
Quantitative Data
In Vitro Potency
This compound exhibits potent inhibitory activity against BET bromodomains and demonstrates significant cytotoxicity in various acute leukemia cell lines.
| Target/Cell Line | Assay Type | IC50 (nM) |
| Biochemical Assays | ||
| BRD4 (BD1) | TR-FRET | 6.5[1] |
| BRD4 (BD2) | TR-FRET | 0.2 |
| BRD2 (BD1) | TR-FRET | 1.6[1] |
| BRD2 (BD2) | TR-FRET | 0.1 |
| Cellular Assays | ||
| MV4-11 (AML) | Cell Viability | 20 |
| MOLM-13 (AML) | Cell Viability | 10.2 |
| NALM-16 (ALL) | Cell Viability | 3.6[1] |
In Vivo Pharmacokinetics
Pharmacokinetic studies in female CD1 mice have demonstrated that this compound is orally bioavailable.
| Parameter | Route | Dose (mg/kg) | Value |
| Clearance (Cl) | IV | 1 | 10.6 mL/min/kg |
| Volume of Distribution (Vss) | IV | 1 | 0.8 L/kg |
| Elimination Half-life (t1/2) | IV | 1 | 1.5 h |
| Bioavailability | Oral | 3 & 10 | High |
Experimental Protocols
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for BET Bromodomain Binding
This protocol outlines a general method for assessing the binding affinity of this compound to BET bromodomains.
Principle: The assay measures the disruption of the interaction between a biotinylated histone peptide and a GST-tagged bromodomain protein. A terbium-labeled anti-GST antibody serves as the donor fluorophore, and a dye-labeled streptavidin acts as the acceptor. Inhibition of the interaction by this compound leads to a decrease in the FRET signal.
Materials:
-
GST-tagged BRD4-BD1 protein
-
Biotinylated histone H4 peptide (e.g., acetylated at K5, K8, K12, K16)
-
Terbium-labeled anti-GST antibody
-
Dye-labeled streptavidin
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1% BSA)
-
This compound (serially diluted)
-
384-well, low-volume assay plates
Procedure:
-
Prepare a mixture of GST-BRD4-BD1 and biotinylated histone H4 peptide in assay buffer.
-
Add serially diluted this compound or DMSO (vehicle control) to the wells of the assay plate.
-
Add the protein-peptide mixture to the wells.
-
Incubate for 30 minutes at room temperature to allow for inhibitor binding.
-
Prepare a detection mixture containing terbium-labeled anti-GST antibody and dye-labeled streptavidin in assay buffer.
-
Add the detection mixture to the wells.
-
Incubate for 60-120 minutes at room temperature in the dark.
-
Measure the TR-FRET signal using a plate reader with an excitation wavelength of 340 nm and emission wavelengths of 495 nm (donor) and 520 nm (acceptor).
-
Data Analysis: Calculate the TR-FRET ratio (520 nm / 495 nm). Plot the ratio against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Caption: Workflow for the TR-FRET binding assay.
Cellular Viability Assay
This protocol measures the effect of this compound on the growth and viability of acute leukemia cell lines.
Principle: Assays like CellTiter-Glo® measure the amount of ATP, which is indicative of metabolically active cells. A decrease in ATP levels corresponds to reduced cell proliferation or increased cell death.
Materials:
-
Acute leukemia cell lines (e.g., MV4-11, MOLM-13)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (serially diluted)
-
96-well cell culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
Procedure:
-
Seed leukemia cells in a 96-well plate at a density of 5,000-10,000 cells per well.
-
The following day, treat the cells with a range of concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubate the plates for 72 hours under standard cell culture conditions (37°C, 5% CO2).
-
Allow the plate to equilibrate to room temperature for 30 minutes.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Data Analysis: Normalize the luminescence readings to the vehicle control. Plot the normalized viability against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Western Blot for MYC Protein Expression
This protocol is for assessing the downstream effect of this compound on the expression of the oncoprotein MYC.
Principle: Western blotting uses antibodies to detect the levels of a specific protein in a cell lysate, providing a semi-quantitative measure of protein expression.
Materials:
-
MV4-11 cells
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-MYC, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
Procedure:
-
Treat MV4-11 cells with this compound (e.g., 100 nM and 1 µM) or DMSO for 6 hours.
-
Harvest cells and lyse with RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (e.g., 20 µg) on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate with primary anti-MYC antibody overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL reagent and an imaging system.
-
Strip the membrane and re-probe with an anti-β-actin antibody as a loading control.
-
Data Analysis: Quantify band intensities using densitometry software. Normalize the MYC band intensity to the β-actin band intensity.
Caption: Workflow for Western Blot analysis of MYC expression.
Conclusion
This compound is a promising, potent, and orally bioavailable BET inhibitor with a clear mechanism of action in acute leukemia. Its ability to effectively suppress the expression of the key oncogene MYC translates to significant anti-leukemic activity in preclinical models. The data presented in this guide support the continued development of this compound as a potential therapeutic agent for patients with acute leukemia. Further in vivo efficacy studies in patient-derived xenograft models are warranted to fully elucidate its therapeutic potential.
References
In-Depth Technical Guide: Binding Affinity of SJ1461 for BRD4 and BRD2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity of the novel BET inhibitor, SJ1461, for the bromodomains of BRD4 and BRD2. It includes quantitative binding data, detailed experimental methodologies for affinity determination, and diagrams of relevant signaling pathways and experimental workflows.
Quantitative Binding Affinity of this compound
This compound is a potent, orally active inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins. It demonstrates high affinity for the individual bromodomains (BD1 and BD2) of both BRD2 and BRD4. The inhibitory activity of this compound is summarized in the table below, presented as half-maximal inhibitory concentration (IC50) values.
| Target Protein | Bromodomain | IC50 (nM) |
| BRD2 | BD1 | 1.6[1][2] |
| BD2 | 0.1[1] | |
| BRD4 | BD1 | 6.5[1][2] |
| BD2 | 0.2[1] |
Experimental Protocols for Binding Affinity Determination
The determination of the binding affinity of small molecule inhibitors to bromodomains is critical for their characterization. While the specific protocol for this compound is detailed in its primary publication, this section outlines a representative and widely used methodology, the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, which is a standard method for quantifying such interactions in a high-throughput format.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay measures the disruption of the interaction between a bromodomain and a biotinylated, acetylated histone peptide by a competitive inhibitor.
Materials and Reagents:
-
Recombinant human BRD2 (BD1 and BD2) and BRD4 (BD1 and BD2) proteins, typically with a purification tag (e.g., His-tag).
-
Biotinylated acetylated histone H4 peptide (e.g., Biotin-H4K5acK8acK12acK16ac).
-
Europium (Eu3+) chelate-labeled anti-His antibody (Donor fluorophore).
-
Streptavidin-conjugated Allophycocyanin (APC) or another suitable acceptor fluorophore.
-
Assay Buffer: e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20.
-
Test compound (this compound) serially diluted in DMSO.
-
384-well low-volume black plates.
-
A microplate reader capable of TR-FRET measurements.
Experimental Workflow:
Caption: TR-FRET Experimental Workflow for this compound Binding Affinity.
Procedure:
-
Compound Preparation: A serial dilution of this compound is prepared in DMSO and then further diluted in the assay buffer.
-
Reagent Preparation:
-
The BRD protein is mixed with the Europium-labeled anti-His antibody.
-
The biotinylated histone peptide is mixed with Streptavidin-APC.
-
-
Assay Plate Setup: The diluted this compound, positive controls (e.g., a known pan-BET inhibitor like JQ1), and negative controls (DMSO vehicle) are added to the wells of a 384-well plate.
-
Reaction Assembly: The BRD protein/antibody mix is added to the wells, followed by the peptide/Streptavidin-APC mix.
-
Incubation: The plate is incubated at room temperature for a specified period (e.g., 60-120 minutes) to allow the binding reaction to reach equilibrium.
-
Signal Detection: The TR-FRET signal is read on a compatible plate reader. The plate is excited at approximately 340 nm, and emissions are read at both 620 nm (Europium donor) and 665 nm (APC acceptor).
-
Data Analysis: The ratio of the acceptor to donor emission (665 nm / 620 nm) is calculated. The data is then plotted as the FRET ratio versus the logarithm of the inhibitor concentration and fitted to a four-parameter logistic equation to determine the IC50 value.
Signaling Pathways Involving BRD4 and BRD2
BRD4 and BRD2 are key epigenetic readers that play crucial roles in transcriptional regulation. They recognize and bind to acetylated lysine (B10760008) residues on histone tails, which serves to recruit transcriptional machinery to specific gene loci. Inhibition of BRD4 and BRD2 by molecules like this compound can disrupt these processes, leading to downstream effects on cell growth, proliferation, and survival, particularly in cancer cells.
BRD4-Mediated Transcriptional Activation
BRD4 is a critical co-activator of transcription. It binds to acetylated histones at super-enhancers and promoters, recruiting the Positive Transcription Elongation Factor b (P-TEFb) complex. P-TEFb then phosphorylates RNA Polymerase II, promoting transcriptional elongation of key oncogenes such as MYC. Inhibition of BRD4 displaces it from chromatin, leading to the downregulation of these oncogenes.
Caption: BRD4 Signaling Pathway and Inhibition by this compound.
BRD2 and Transcriptional Regulation
BRD2 is also involved in transcriptional control and has been shown to interact with transcription factors like E2F to regulate genes involved in cell cycle progression. It is also implicated in the regulation of inflammatory gene expression. While there is some functional overlap with BRD4, BRD2 has distinct roles in gene regulation. Inhibition of BRD2 can also contribute to the anti-proliferative effects of BET inhibitors.
Caption: BRD2 Signaling and Inhibition by this compound.
References
No Publicly Available Data on Epigenetic Modifications Induced by SJ1461 Treatment
A thorough review of publicly accessible scientific literature and databases has revealed no specific information regarding a compound designated "SJ1461" and its effects on epigenetic modifications. Consequently, the creation of an in-depth technical guide, including quantitative data, detailed experimental protocols, and signaling pathway diagrams as requested, is not possible at this time.
The initial search for "this compound epigenetic modifications" and subsequent related queries did not yield any primary research articles, clinical trial data, or whitepapers detailing the mechanism of action or experimental results for a treatment with this name. General information on epigenetic modifications, such as DNA methylation and histone alterations, is widely available.[1][2][3][4][5] However, these resources do not contain any reference to "this compound."
Without foundational data on the compound , the core requirements of the request, including:
-
Quantitative Data Presentation: Summaries of epigenetic changes.
-
Detailed Experimental Protocols: Methodologies for in vitro or in vivo studies.
-
Signaling Pathway and Workflow Visualization: Diagrams illustrating the molecular interactions and experimental processes.
cannot be fulfilled. The requested technical guide is contingent on the existence of such data in the scientific domain.
It is possible that "this compound" is an internal development name for a compound not yet disclosed in public forums, or a misidentification of another agent. Researchers, scientists, and drug development professionals seeking information on this topic are advised to consult internal documentation or await public disclosure of research findings related to this specific compound.
References
The Enigmatic Molecule SJ1461: A Search for Its Scientific Footprint
A comprehensive investigation into the scientific literature and public databases for information regarding the discovery and synthesis of a molecule designated "SJ1461" has yielded no specific results. This suggests that "this compound" may be an internal project code, a compound not yet disclosed in public forums, or a potential misnomer.
Despite a thorough search for its discovery, synthesis protocols, quantitative biological data, and associated signaling pathways, no records matching the identifier "this compound" could be retrieved. The scientific community relies on public disclosure through patents, peer-reviewed publications, and conference proceedings to disseminate such information. The absence of "this compound" from these resources prevents the creation of a detailed technical guide as requested.
The initial search strategy aimed to gather comprehensive data points including:
-
Discovery and Origin: Identifying the research group or institution responsible for its initial synthesis and characterization.
-
Synthetic Route: Outlining the chemical reactions and methodologies used to produce this compound.
-
Quantitative Biological Data: Compiling key performance indicators such as IC50, EC50, binding affinity (Kd), and pharmacokinetic profiles.
-
Mechanism of Action: Elucidating the signaling pathways and molecular targets modulated by this compound.
Without any foundational information on this compound, it is impossible to provide the requested in-depth technical guide, including data tables, experimental protocols, and visualizations of its biological activity.
It is important to note that the search did yield information on the discovery and synthesis of various other novel molecules, highlighting the ongoing efforts in drug discovery and development. These include new derivatives of carnosine with antioxidant properties, homoisoflavonoids as potential treatments for neurodegenerative diseases, 2-cyanoacrylamide derivatives as TAK1 inhibitors, multifunctional 2-styrylbenzothiazoles, and a vast array of cyanopeptolins with protease inhibitory activity. However, none of these compounds are identified as or related to "this compound."
Should information regarding this compound become publicly available, a comprehensive technical guide could be developed. Researchers and professionals interested in this specific molecule are encouraged to consult internal documentation or await its disclosure in the public scientific domain.
Preclinical Profile of SJ1461: A Novel BET Inhibitor for Medulloblastoma
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical data available for SJ1461, a potent and orally bioavailable bromodomain and extraterminal (BET) inhibitor, in the context of medulloblastoma models. This compound, a thiadiazole derivative developed by researchers at St. Jude Children's Research Hospital and affiliated organizations, has demonstrated significant potential as a therapeutic candidate, particularly for MYC-driven medulloblastoma.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data demonstrating the in vitro potency and pharmacokinetic properties of this compound.
Table 1: In Vitro Potency of this compound
| Target/Cell Line | Assay Type | IC50 (nM) |
| BRD4/BD1 | Biochemical Assay | 6.5 |
| BRD2/BD1 | Biochemical Assay | 1.6 |
| HD-MB03 (Medulloblastoma) | Cell-based Viability Assay | 6.6 |
| NALM-16 (Leukemia) | Cell-based Viability Assay | 3.6 |
| (Data sourced from a summary of Koravovic, M. et al. Eur J Med Chem 2023, 251: 115246)[1] |
Table 2: Pharmacokinetic Profile of this compound in Female CD1 Mice
| Parameter | Route of Administration | Dose (mg/kg) | Value |
| Plasma Clearance (Cl) | Intravenous | 1 | 10.6 mL/min/kg |
| Volume of Distribution (Vss) | Intravenous | 1 | 0.8 L/kg |
| Elimination Half-life | Intravenous | 1 | 1.5 h |
| Bioavailability | Oral | 3 or 10 | High (specific value not detailed in summary) |
| (Data sourced from a summary of Koravovic, M. et al. Eur J Med Chem 2023, 251: 115246)[1] |
Experimental Protocols
Detailed experimental protocols for the preclinical evaluation of this compound are outlined in the primary publication by Koravovic, M. et al. While the full text of the publication is required for a complete methodology, this guide provides an overview of the likely experimental approaches based on standard practices for evaluating BET inhibitors in medulloblastoma models.
Biochemical Assays for BRD4/BD1 and BRD2/BD1 Inhibition
-
Principle: These assays measure the ability of this compound to inhibit the binding of bromodomains (BRD4/BD1 and BRD2/BD1) to acetylated histone peptides.
-
Methodology: A common method is a competitive binding assay, such as Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) or AlphaLISA.
-
Recombinant bromodomain proteins and a biotinylated, acetylated histone peptide are incubated with a fluorescently labeled antibody or streptavidin-coated donor beads.
-
In the absence of an inhibitor, the binding of the bromodomain to the peptide brings the donor and acceptor molecules into proximity, generating a signal.
-
Increasing concentrations of this compound are added to compete with the acetylated peptide for binding to the bromodomain, leading to a dose-dependent decrease in the signal.
-
The IC50 value is calculated from the dose-response curve.
-
Cell-Based Viability Assays
-
Principle: To determine the cytotoxic or cytostatic effects of this compound on medulloblastoma cells.
-
Cell Line: The HD-MB03 cell line, a well-established model for Group 3 MYC-amplified medulloblastoma, was used.[1]
-
Methodology:
-
HD-MB03 cells are seeded in 96-well or 384-well plates and allowed to adhere overnight.
-
Cells are treated with a range of concentrations of this compound for a specified period (e.g., 72 hours).
-
Cell viability is assessed using a colorimetric or fluorometric assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which measures ATP levels as an indicator of metabolically active cells.
-
The IC50 value is determined by plotting cell viability against the log of the drug concentration and fitting the data to a four-parameter logistic curve.
-
In Vivo Pharmacokinetic Studies
-
Principle: To evaluate the absorption, distribution, metabolism, and excretion (ADME) properties of this compound in a living organism.
-
Animal Model: Female CD1 mice were used for these studies.[1]
-
Methodology:
-
Intravenous (IV) Administration: A single dose of this compound (1 mg/kg) is administered intravenously. Blood samples are collected at various time points post-administration.
-
Oral (PO) Administration: A single dose of this compound (3 or 10 mg/kg) is administered orally via gavage. Blood samples are collected at various time points.
-
Sample Analysis: Plasma is separated from the blood samples, and the concentration of this compound is quantified using a sensitive analytical method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Pharmacokinetic parameters, including clearance, volume of distribution, half-life, and oral bioavailability, are calculated from the plasma concentration-time profiles.
-
Signaling Pathways and Mechanism of Action
As a BET inhibitor, this compound's mechanism of action in medulloblastoma is centered on the epigenetic regulation of gene transcription, particularly the suppression of oncogenic transcriptional programs driven by MYC.
BET Protein Function and Inhibition
BET proteins, most notably BRD4, are "epigenetic readers" that bind to acetylated lysine (B10760008) residues on histone tails. This binding recruits the transcriptional machinery to specific gene promoters and enhancers, thereby activating gene expression.
Role in MYC-Amplified Medulloblastoma
In MYC-amplified medulloblastoma, BRD4 plays a critical role in maintaining the high levels of MYC transcription. BRD4 binds to the super-enhancers associated with the MYC gene, driving its expression and promoting tumor cell proliferation and survival.
Mechanism of Action of this compound
This compound, by binding to the bromodomains of BET proteins, competitively inhibits their interaction with acetylated histones. This displacement of BRD4 from chromatin, particularly at the MYC super-enhancers, leads to the downregulation of MYC transcription. The subsequent decrease in MYC protein levels results in cell cycle arrest, apoptosis, and a reduction in tumor cell viability.[2][3][4]
Visualizations
Signaling Pathway Diagram
Caption: Mechanism of action of this compound in MYC-amplified medulloblastoma.
Experimental Workflow Diagram
Caption: Preclinical evaluation workflow for this compound.
References
- 1. SJ-1461, a novel potent and orally bioavailable BET inhibitor | BioWorld [bioworld.com]
- 2. BET bromodomain protein inhibition is a therapeutic option for medulloblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BET-bromodomain inhibition of MYC-amplified medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BET Bromodomain Inhibition of MYC-Amplified Medulloblastoma [diva-portal.org]
The Emergence of SJ1461: A Potent BET Inhibitor Targeting Oncogene Transcription
For Immediate Release
In the fast-evolving landscape of cancer therapeutics, a novel, orally bioavailable small molecule, SJ1461, has been identified as a potent inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins. This thiadiazole derivative demonstrates high-affinity binding to the bromodomains of BRD2 and BRD4, key regulators of oncogene transcription. Preclinical data indicate that this compound effectively suppresses the expression of critical cancer-driving genes, most notably the MYC oncogene, presenting a promising new avenue for the treatment of aggressive malignancies such as acute leukemia and medulloblastoma. This technical guide provides an in-depth overview of the mechanism of action of this compound, its quantitative effects on oncogene transcription, and the detailed experimental protocols for its evaluation.
Core Mechanism of Action: Disruption of Transcriptional Machinery
This compound exerts its anti-cancer effects by competitively binding to the acetyl-lysine recognition pockets of BET proteins, particularly BRD4.[1][2][3] BRD4 acts as a crucial epigenetic reader, tethering the transcriptional elongation machinery to acetylated histones at super-enhancers, which are large clusters of regulatory elements that drive high-level expression of key oncogenes. By displacing BRD4 from these super-enhancers, this compound effectively disrupts the transcriptional activation of these oncogenes, leading to a downstream reduction in their protein expression.[1]
A primary target of this inhibition is the MYC oncogene, a master regulator of cell proliferation, growth, and metabolism that is deregulated in a majority of human cancers. The suppression of MYC transcription is a hallmark of BET inhibitor activity and a key contributor to their anti-tumor efficacy.
Quantitative Effects on Oncogene Expression
This compound has demonstrated potent inhibitory activity against BET proteins and significant anti-proliferative effects in cancer cell lines. The following tables summarize the key quantitative data available for this compound.
| Target | IC50 (nM) |
| BRD2 (BD1) | 1.6 |
| BRD2 (BD2) | 0.1 |
| BRD4 (BD1) | 6.5 |
| BRD4 (BD2) | 0.2 |
| Data sourced from Koravovic, M. et al. Eur J Med Chem 2023, 251: 115246.[2][3] |
| Cell Line | Cancer Type | IC50 (nM) |
| MV4-11 | Acute Myeloid Leukemia | 20 |
| NALM-16 | Acute Lymphoblastic Leukemia | 3.6 |
| MOLM-13 | Acute Myeloid Leukemia | 10.2 |
| HDMB03 | Medulloblastoma | 6.6 |
| D283 | Medulloblastoma | 56.2 |
| Data sourced from Koravovic, M. et al. Eur J Med Chem 2023, 251: 115246.[1][2] |
In the MV4-11 acute myeloid leukemia cell line, treatment with this compound led to a dose-dependent reduction in MYC protein levels. After a 6-hour incubation, 100 nM of this compound reduced MYC protein abundance to approximately 50% of the control levels.[1] At a concentration of 1 µM, MYC protein levels were further reduced to 22% of the control.[1]
Signaling Pathway and Experimental Workflow Visualizations
To illustrate the mechanism of action and experimental evaluation of this compound, the following diagrams are provided in the DOT language for Graphviz.
Caption: Mechanism of this compound in suppressing oncogene transcription.
Caption: Workflow for assessing MYC protein levels via immunoblotting.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound's effect on oncogene transcription.
Cell Viability Assay
-
Cell Lines: MV4-11, NALM-16, MOLM-13, HDMB03, and D283 cells.
-
Seeding Density: Cells are seeded in 96-well plates at an appropriate density to ensure logarithmic growth during the assay period.
-
Compound Preparation: this compound is dissolved in DMSO to create a stock solution and then serially diluted in cell culture medium to achieve the desired final concentrations.
-
Treatment: Cells are treated with a range of this compound concentrations or a vehicle control (DMSO).
-
Incubation: Plates are incubated for a specified period (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
Viability Measurement: Cell viability is assessed using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which measures ATP levels as an indicator of metabolically active cells.
-
Data Analysis: Luminescence is measured using a plate reader. The data is normalized to the vehicle-treated control cells, and IC50 values are calculated using non-linear regression analysis in a suitable software package (e.g., GraphPad Prism).
Immunoblotting for MYC Protein Expression
-
Cell Culture and Treatment: MV4-11 cells are cultured to a sufficient density and then treated with this compound (e.g., 100 nM and 1 µM) or a vehicle control (DMSO) for a specified time (e.g., 6 hours).
-
Cell Lysis: After treatment, cells are harvested, washed with ice-cold PBS, and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the cell lysates is determined using a BCA protein assay kit.
-
SDS-PAGE and Western Blotting: Equal amounts of protein (e.g., 20-30 µg) from each sample are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Antibody Incubation: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with a primary antibody specific for MYC. A primary antibody for a housekeeping protein (e.g., β-actin or GAPDH) is used as a loading control.
-
Secondary Antibody and Detection: The membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. After further washes, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged using a chemiluminescence imaging system.
-
Densitometry: The intensity of the protein bands is quantified using image analysis software (e.g., ImageJ). The expression of MYC is normalized to the corresponding loading control.
Conclusion
This compound represents a significant advancement in the development of BET inhibitors. Its high potency, oral bioavailability, and demonstrated efficacy in downregulating the MYC oncogene underscore its potential as a therapeutic agent for a range of cancers. The data and protocols presented in this guide provide a comprehensive foundation for researchers and drug development professionals to further investigate and harness the therapeutic promise of this compound. Further studies, including comprehensive transcriptomic analyses and in vivo efficacy models, will be crucial in elucidating the full spectrum of its anti-cancer activity and advancing it towards clinical application.
References
- 1. From PROTAC to inhibitor: Structure-guided discovery of potent and orally bioavailable BET inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SJ-1461, a novel potent and orally bioavailable BET inhibitor | BioWorld [bioworld.com]
- 3. From PROTAC to inhibitor: Structure-guided discovery of potent and orally bioavailable BET inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacokinetic Profile of BET Inhibitor SJ1461: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacokinetic properties of SJ1461, a novel and potent inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins. Developed as a promising candidate for anticancer therapies, this compound has demonstrated significant oral bioavailability and a favorable pharmacokinetic profile in preclinical studies. This document details its mechanism of action, summarizes key pharmacokinetic parameters, outlines the experimental methodologies used in its evaluation, and provides visual representations of its signaling pathway and experimental workflow.
Introduction to this compound and BET Inhibition
This compound is a small molecule inhibitor derived from the optimization of JQ1-based heterocyclic amides.[1] It exhibits high affinity for the bromodomains of BET proteins, particularly BRD2 and BRD4.[1] BET proteins are epigenetic "readers" that recognize acetylated lysine (B10760008) residues on histones and other proteins, playing a crucial role in the regulation of gene transcription. By binding to these acetylated lysines, BET proteins, notably BRD4, recruit transcriptional machinery, including the positive transcription elongation factor b (P-TEFb), to the promoters and enhancers of key oncogenes, such as c-Myc.
The overexpression or aberrant activity of c-Myc is a hallmark of many human cancers, driving cellular proliferation and survival. BET inhibitors like this compound function by competitively binding to the bromodomains of BET proteins, thereby displacing them from chromatin. This prevents the recruitment of the transcriptional apparatus necessary for the expression of c-Myc and other pro-oncogenic genes, leading to cell cycle arrest and apoptosis in cancer cells.
Signaling Pathway of BET Inhibition
The primary mechanism of action for this compound and other BET inhibitors involves the disruption of BRD4-mediated transcription of the c-Myc oncogene. The following diagram illustrates this signaling pathway.
Pharmacokinetic Properties of this compound
Pharmacokinetic studies of this compound were conducted in female CD1 mice to evaluate its absorption, distribution, metabolism, and excretion (ADME) profile following both intravenous and oral administration.[1]
Intravenous Administration
Upon a single intravenous injection, this compound exhibited characteristics of a compound with low plasma clearance and a volume of distribution typical for non-basic compounds.[1]
Table 1: Intravenous Pharmacokinetic Parameters of this compound in Mice [1]
| Parameter | Value | Unit |
| Dose | 1 | mg/kg |
| Plasma Clearance (Cl) | 10.6 | mL/min/kg |
| Volume of Distribution (Vss) | 0.8 | L/kg |
| Elimination Half-life (t½) | 1.5 | h |
Oral Administration
Subsequent oral administration experiments demonstrated good absorption and high bioavailability for this compound.[1] While the precise values for Cmax, Tmax, AUC, and oral bioavailability from the primary literature (Koravovic, M. et al. Eur J Med Chem 2023, 251: 115246) are not fully detailed in the available abstracts, the qualitative description indicates a favorable profile for oral delivery. The table below summarizes the administered oral doses.
Table 2: Oral Administration Doses of this compound in Mice [1]
| Parameter | Value 1 | Value 2 | Unit |
| Dose | 3 | 10 | mg/kg |
| Cmax | Data not available | Data not available | ng/mL |
| Tmax | Data not available | Data not available | h |
| AUC | Data not available | Data not available | ng·h/mL |
| Oral Bioavailability (F%) | Data not available | Data not available | % |
Note: Detailed quantitative data for oral administration is pending access to the full-text publication.
Experimental Protocols
The following sections describe the general methodologies employed in the in vivo pharmacokinetic evaluation of small molecule inhibitors like this compound.
Animal Studies
-
Species: Female CD1 mice were utilized for the in vivo pharmacokinetic studies.[1]
-
Housing: Animals are typically housed in a controlled environment with regulated temperature, humidity, and light-dark cycles, with ad libitum access to food and water.
-
Dosing:
-
Intravenous (IV): A single dose of 1 mg/kg of this compound was administered intravenously.[1] The compound is typically dissolved in a biocompatible vehicle and administered via the tail vein.
-
Oral (PO): Single doses of 3 mg/kg and 10 mg/kg of this compound were administered orally.[1] The compound is usually formulated as a solution or suspension and administered via oral gavage.
-
Sample Collection and Analysis
The workflow for a typical pharmacokinetic study involves sequential blood sampling and subsequent bioanalysis to determine drug concentrations over time.
-
Blood Sampling: Following drug administration, blood samples are collected at various time points into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Preparation: The collected blood samples are centrifuged to separate the plasma, which is then stored, typically at -80°C, until analysis.
-
Bioanalytical Method: The concentration of this compound in the plasma samples is determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. This technique offers high sensitivity and selectivity for quantifying small molecules in complex biological matrices.
-
Sample Preparation: Plasma samples typically undergo protein precipitation with a solvent like acetonitrile, followed by centrifugation to remove precipitated proteins. The supernatant containing the analyte is then analyzed.
-
Chromatography: The extracted sample is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. The analyte is separated from other components on a C18 or similar column.
-
Mass Spectrometry: The eluent from the chromatography system is introduced into a tandem mass spectrometer. The analyte is ionized (e.g., by electrospray ionization) and detected using multiple reaction monitoring (MRM) for specific and sensitive quantification.
-
Pharmacokinetic Data Analysis
The plasma concentration-time data are analyzed using non-compartmental or compartmental pharmacokinetic models to determine key parameters such as:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach maximum plasma concentration.
-
AUC: Area under the plasma concentration-time curve.
-
t½: Elimination half-life.
-
Cl: Clearance.
-
Vss: Volume of distribution at steady state.
-
F%: Oral bioavailability, calculated as (AUCoral / AUCIV) * (DoseIV / Doseoral) * 100.
Conclusion
This compound is a potent BET inhibitor with a promising preclinical pharmacokinetic profile. The intravenous administration data in mice indicate low clearance and a moderate volume of distribution. Importantly, oral administration results in good absorption and high bioavailability, positioning this compound as a strong candidate for further development as an orally administered anticancer agent. The detailed pharmacokinetic parameters from the oral studies, once fully available, will be crucial for guiding future clinical trial design and dose selection. The methodologies outlined in this guide represent the standard for the preclinical pharmacokinetic evaluation of such novel therapeutic compounds.
References
In-depth Technical Guide: Structural Analysis of Bromodomain Inhibitors
A comprehensive examination of the structural interactions, experimental methodologies, and signaling pathways associated with small molecule inhibitors targeting bromodomains.
Introduction
Bromodomains are epigenetic reader domains that recognize acetylated lysine (B10760008) residues on histone tails and other proteins, playing a crucial role in the regulation of gene transcription. Their involvement in various diseases, particularly cancer and inflammation, has made them attractive targets for therapeutic intervention. The development of small molecule inhibitors that specifically target these domains has been a major focus of drug discovery efforts. This guide provides a detailed overview of the structural analysis of these inhibitors when bound to bromodomains, focusing on the quantitative data, experimental protocols, and the intricate signaling pathways they modulate. Although this guide will use examples from well-characterized inhibitors, the principles and methodologies described are broadly applicable to the study of any novel bromodomain inhibitor.
Quantitative Analysis of Inhibitor Binding
The affinity and selectivity of an inhibitor for its target bromodomain are critical parameters in drug development. These are quantitatively assessed using various biophysical techniques. The data below summarizes typical binding affinities for several known bromodomain inhibitors.
| Inhibitor | Target Bromodomain | Binding Affinity (Kd/IC50) | Assay Method | Reference |
| (+)-JQ1 | BRD4(1) | ~50 nM (IC50) | TR-FRET | [1] |
| I-BET762 | BRD4(1) | ~35 nM (IC50) | AlphaScreen | [2] |
| RVX-208 | BET family (BD2 selective) | High micromolar (IC50) | Not Specified | [2] |
| (-)-OXFBD05 | CREBBP | 102 ± 10 nM (Kd) | ITC | [3] |
Experimental Protocols
The structural and functional characterization of bromodomain inhibitors involves a range of sophisticated experimental techniques. Detailed below are the typical methodologies employed.
Protein Expression and Purification
Recombinant expression of bromodomain constructs is typically performed in E. coli. The protein is often expressed as a fusion protein with a tag (e.g., His-tag, GST-tag) to facilitate purification.
Workflow for Protein Expression and Purification:
Isothermal Titration Calorimetry (ITC)
ITC is a quantitative technique used to determine the thermodynamic parameters of binding, including the dissociation constant (Kd), enthalpy (ΔH), and entropy (ΔS). In a typical experiment, a solution of the inhibitor is titrated into a solution containing the bromodomain protein, and the heat released or absorbed upon binding is measured.
X-ray Crystallography
X-ray crystallography provides high-resolution structural information about the inhibitor-bromodomain complex, revealing the precise binding mode and key molecular interactions.
Crystallography Workflow:
Structural Insights into Inhibitor Binding
Crystal structures of inhibitors bound to bromodomains have revealed a conserved binding mode. The inhibitors typically mimic the acetylated lysine residue of the natural substrate, inserting into a hydrophobic pocket formed by a conserved asparagine and several aromatic residues, often referred to as the WPF shelf.[2] The acetyl-lysine is anchored through a hydrogen bond with the conserved asparagine residue.[1]
The bromodomain fold consists of a left-handed bundle of four alpha-helices (αZ, αA, αB, αC) connected by loop regions.[1][4] The specificity of inhibitors for different bromodomain families is often achieved by exploiting differences in the residues lining the binding pocket and the surrounding loop regions.[2] For instance, achieving selectivity between the closely related BET bromodomains (BRD2, BRD3, BRD4) and other families like CREBBP/EP300 has been a significant challenge due to similarities in their binding sites.[2]
Impact on Signaling Pathways
Bromodomain inhibitors, particularly those targeting the BET family, have been shown to modulate various signaling pathways implicated in cancer and inflammation. By displacing bromodomain-containing proteins from chromatin, these inhibitors can alter gene expression programs.
Simplified BET Inhibitor Signaling Pathway:
Conclusion
The structural analysis of inhibitors bound to bromodomains is a cornerstone of modern drug discovery. The integration of quantitative binding data, detailed experimental protocols, and high-resolution structural information provides a comprehensive understanding of the molecular basis of inhibition. This knowledge is instrumental in the design of next-generation inhibitors with improved potency, selectivity, and therapeutic potential. The continued exploration of the structural and functional consequences of bromodomain inhibition will undoubtedly pave the way for novel treatments for a wide range of human diseases.
References
- 1. Affinity Map of Bromodomain Protein 4 (BRD4) Interactions with the Histone H4 Tail and the Small Molecule Inhibitor JQ1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selectivity on-target of bromodomain chemical probes by structure-guided medicinal chemistry and chemical biology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Controlling Intramolecular Interactions in the Design of Selective, High-Affinity Ligands for the CREBBP Bromodomain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Histone Recognition and Large-Scale Structural Analysis of the Human Bromodomain Family - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vivo Studies with SJ1461
For Researchers, Scientists, and Drug Development Professionals
Introduction
SJ1461 is a potent and orally bioavailable small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, with high affinity for BRD2 and BRD4.[1][2] As a thiadiazole derivative, this compound has shown promising preclinical activity, making it a compound of interest for in vivo investigation in various disease models.[1] These application notes provide detailed protocols for the dissolution and storage of this compound for in vivo studies, based on its known chemical properties and common practices for similar compounds.
Physicochemical Properties and Solubility
Proper dissolution and formulation are critical for ensuring the bioavailability and efficacy of this compound in vivo. While specific solubility data in a wide range of solvents is not publicly available, its classification as a thiadiazole derivative and a BET inhibitor provides guidance on appropriate vehicle selection. The aqueous solubility of a thiadiazole derivative of this compound has been reported to be 12.0 μM.[2] Given this low aqueous solubility, organic solvents and co-solvent systems are necessary for achieving concentrations suitable for in vivo dosing.
Table 1: Physicochemical and In Vivo Data for this compound
| Parameter | Value | Reference |
| Molecular Formula | C₂₁H₁₈ClN₇OS₂ | MedChemExpress |
| Molecular Weight | 500.06 g/mol | MedChemExpress |
| Aqueous Solubility | 12.0 μM | [2] |
| In Vivo Administration (Mice) | Intravenous (1 mg/kg), Oral (3 or 10 mg/kg) | [1] |
Recommended Solvents and Vehicle Formulations
The selection of a vehicle for in vivo administration of this compound will depend on the route of administration (e.g., intravenous, oral). Based on common practices for poorly soluble BET inhibitors and thiadiazole derivatives, the following vehicle compositions are recommended.
Table 2: Recommended Vehicle Formulations for In Vivo Studies with this compound
| Route of Administration | Recommended Vehicle Composition | Notes |
| Intravenous (IV) Injection | 5% DMSO, 40% PEG300, 5% Tween 80, 50% Saline | This is a common co-solvent system for IV administration of hydrophobic compounds. The final concentration of DMSO should be kept low to minimize toxicity. |
| Oral Gavage (PO) | 0.5% (w/v) Methylcellulose (B11928114) in Water | A suspension in methylcellulose is a standard vehicle for oral administration of compounds with low water solubility. |
| 10% DMSO, 90% Corn Oil | An alternative for oral administration, particularly for compounds with good lipid solubility. |
Note: It is crucial to perform a small-scale solubility test of this compound in the chosen vehicle to ensure complete dissolution or a stable suspension before preparing the final dosing solution. The final formulation should be clear and free of precipitation for intravenous administration. For oral gavage, a homogenous suspension should be maintained.
Experimental Protocols
Protocol 1: Preparation of this compound for Intravenous (IV) Administration
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Polyethylene glycol 300 (PEG300)
-
Tween 80
-
Sterile Saline (0.9% NaCl)
-
Sterile, pyrogen-free vials
-
Vortex mixer
-
Sterile filters (0.22 μm)
Procedure:
-
Calculate the required amount of this compound based on the desired final concentration and total volume.
-
Prepare the vehicle solution:
-
In a sterile vial, combine the required volumes of DMSO, PEG300, and Tween 80.
-
Vortex thoroughly to ensure a homogenous mixture.
-
-
Dissolve this compound:
-
Add the calculated amount of this compound powder to the vehicle mixture.
-
Vortex until the compound is completely dissolved. Gentle warming (to 37°C) may be used to aid dissolution, but the stability of this compound at elevated temperatures should be considered.
-
-
Add Saline:
-
Slowly add the sterile saline to the dissolved drug solution while vortexing to prevent precipitation.
-
-
Sterile Filtration:
-
Filter the final solution through a 0.22 μm sterile filter into a new sterile vial.
-
-
Storage:
-
Use the freshly prepared solution immediately. If short-term storage is necessary, store at 2-8°C for no longer than 24 hours. For longer-term storage, aliquots can be stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
Protocol 2: Preparation of this compound for Oral Gavage (PO)
Materials:
-
This compound powder
-
0.5% (w/v) Methylcellulose in sterile water
-
Mortar and pestle (optional, for particle size reduction)
-
Homogenizer or sonicator
-
Sterile tubes
Procedure:
-
Calculate the required amount of this compound and vehicle.
-
Prepare the 0.5% Methylcellulose vehicle:
-
Slowly add methylcellulose powder to sterile water while stirring vigorously to prevent clumping.
-
Continue stirring until a clear, viscous solution is formed. This may take several hours.
-
-
Prepare the this compound suspension:
-
Weigh the required amount of this compound powder. For improved suspension, the powder can be gently triturated with a mortar and pestle to a fine, uniform consistency.
-
Add a small amount of the methylcellulose vehicle to the powder to form a paste.
-
Gradually add the remaining vehicle while mixing continuously.
-
-
Homogenize the suspension:
-
Use a homogenizer or sonicator to ensure a uniform and stable suspension.
-
-
Storage:
-
Store the suspension at 2-8°C for up to one week. Before each use, vortex the suspension thoroughly to ensure homogeneity.
-
Visualization of Experimental Workflow and Signaling Pathway
Experimental Workflow for this compound In Vivo Formulation
Caption: Workflow for preparing this compound for in vivo studies.
Signaling Pathway of BET Inhibition by this compound
Caption: Mechanism of action of this compound via BET protein inhibition.
Stability and Storage Recommendations
-
Stock Solutions: Concentrated stock solutions of this compound in 100% DMSO can be prepared and stored at -20°C or -80°C for several months. Aliquoting is recommended to avoid multiple freeze-thaw cycles.
-
Working Solutions: Aqueous-based formulations for injection should be prepared fresh on the day of use. Suspensions for oral gavage can typically be stored at 2-8°C for up to a week, but stability should be confirmed for longer durations.
-
Protection from Light: As a precautionary measure for a novel compound, it is advisable to protect this compound solutions from direct light.
Safety Precautions
-
Handle this compound powder and solutions in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
Refer to the Material Safety Data Sheet (MSDS) for this compound for detailed safety information.
Disclaimer: These protocols are intended as a guide and may require optimization based on specific experimental requirements. It is the responsibility of the researcher to ensure the safety and validity of their experimental procedures.
References
Application Notes and Protocols: Targeting Leukemia in Mouse Models
A comprehensive guide for researchers, scientists, and drug development professionals.
Executive Summary
This document provides detailed application notes and protocols for the utilization of therapeutic compounds in preclinical mouse models of leukemia. Due to the absence of publicly available data for a compound designated "SJ1461" in the context of leukemia research, this report focuses on established experimental agents with well-documented efficacy and methodologies. The protocols and data presented herein are synthesized from peer-reviewed research and are intended to serve as a foundational resource for designing and executing in vivo studies targeting leukemia.
The following sections detail the recommended dosages, treatment regimens, and experimental workflows for compounds that have demonstrated significant anti-leukemic activity in mouse models. All quantitative data are summarized in structured tables for clarity, and key experimental processes are visualized through diagrams to facilitate comprehension and reproducibility.
Data Summary: Compound Dosages in Leukemia Mouse Models
The effective dosage of a therapeutic agent is contingent on the specific mouse model, the type of leukemia, and the experimental endpoint. The following table summarizes dosages for compounds cited in relevant literature.
| Compound | Mouse Model | Leukemia Type | Dosage | Administration Route | Reference |
| PP242 | Balb/cJ (engrafted with p190 cells) | B-cell Acute Lymphoblastic Leukemia (B-ALL) | Dose-dependent | Oral (p.o.) | [1] |
| PP242 | NSG (engrafted with SUP-B15ffLuc cells) | B-cell Acute Lymphoblastic Leukemia (B-ALL) | 60 mg/kg | Oral (p.o.) | [1] |
| PP242 | NSG (engrafted with primary human bone marrow) | Not Specified | 60 mg/kg (5 days/week) | Oral (p.o.) | [1] |
| Dasatinib (B193332) | NSG (engrafted with SUP-B15ffLuc cells) | B-cell Acute Lymphoblastic Leukemia (B-ALL) | 2.5 mg/kg | Oral (p.o.) | [1] |
| Dasatinib | NSG (engrafted with primary human bone marrow) | Not Specified | 5 mg/kg (5 days/week) | Oral (p.o.) | [1] |
| Rapamycin | NSG (engrafted with SUP-B15ffLuc cells) | B-cell Acute Lymphoblastic Leukemia (B-ALL) | 7.5 mg/kg | Intraperitoneal (i.p.) | [1] |
| Cytarabine | Not Specified | Acute Myeloid Leukemia (AML) | 100 mg/kg | Intraperitoneal (i.p.) | [2] |
| Doxorubicin | Not Specified | Acute Myeloid Leukemia (AML) | 3 mg/kg | Intraperitoneal (i.p.) | [2] |
| Daunorubicin | Balb/c | Not Specified | 0.5 mg/kg (every 48h) | Intraperitoneal (i.p.) | [3] |
Experimental Protocols
In Vivo Efficacy Study in a Xenograft Mouse Model of B-ALL
This protocol is adapted from studies utilizing the TORC1/2 inhibitor PP242 in immunodeficient mice engrafted with human leukemia cells.[1]
Objective: To evaluate the anti-leukemic activity of a test compound in a mouse model of B-ALL.
Materials:
-
NSG (NOD scid gamma) mice
-
SUP-B15ffLuc (firefly luciferase-expressing) human B-ALL cell line
-
Test compound (e.g., PP242)
-
Vehicle control
-
Dasatinib (optional, as a positive control)
-
D-Luciferin
-
Bioluminescent imaging system
-
Standard animal housing and handling equipment
Procedure:
-
Cell Culture: Culture SUP-B15ffLuc cells according to the supplier's recommendations.
-
Xenograft Establishment:
-
Resuspend SUP-B15ffLuc cells in a sterile phosphate-buffered saline (PBS) solution.
-
Inject 1 x 106 cells intravenously (i.v.) into each NSG mouse.
-
-
Tumor Burden Monitoring:
-
Beginning 7 days post-injection, monitor leukemia engraftment via bioluminescent imaging.
-
Inject mice intraperitoneally with D-Luciferin (150 mg/kg).[2]
-
Anesthetize the mice and acquire images using a bioluminescent imaging system.
-
-
Treatment Initiation:
-
Once a detectable tumor burden is established, randomize mice into treatment and control groups.
-
Administer the test compound (e.g., PP242 at 60 mg/kg) and vehicle control daily via oral gavage.
-
If using a positive control, administer dasatinib at 2.5 mg/kg daily via oral gavage.[1]
-
-
Efficacy Evaluation:
-
Continue to monitor tumor burden weekly using bioluminescent imaging.
-
Record animal body weight and clinical signs of toxicity.
-
At the end of the study (or when humane endpoints are reached), euthanize the mice and collect tissues (bone marrow, spleen) for further analysis (e.g., flow cytometry, histology).
-
References
- 1. Effective and selective targeting of Ph+ leukemia cells using a TORC1/2 kinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mouse models of human AML accurately predict chemotherapy response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Improved Survival of Leukemic Mice Treated with Sodium Caseinate in Combination with Daunorubicin without Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Detecting BRD4 Degradation Induced by SJ1461
Introduction
Bromodomain-containing protein 4 (BRD4) is a key epigenetic reader protein that plays a critical role in regulating the transcription of oncogenes such as c-Myc.[1] Its involvement in various cancers has made it a significant target for therapeutic development.[1] Targeted protein degradation, particularly through the use of Proteolysis Targeting Chimeras (PROTACs), has emerged as a powerful strategy to eliminate pathogenic proteins like BRD4.[2]
This document provides a detailed protocol for detecting and quantifying the degradation of BRD4 in cultured cells following treatment with SJ1461, a putative novel BRD4 degrader. While specific information on this compound is not widely available in the public domain, this protocol is based on the established methodology for characterizing similar BRD4-targeting PROTACs.[1][3] These bifunctional molecules work by simultaneously binding to BRD4 and an E3 ubiquitin ligase, thereby inducing the ubiquitination and subsequent proteasomal degradation of BRD4.[4] Western blotting is a fundamental technique to confirm and quantify the extent of target protein degradation.[3]
Mechanism of Action: PROTAC-Mediated BRD4 Degradation
This compound is presumed to function as a heterobifunctional PROTAC. This mechanism involves the formation of a ternary complex between BRD4, this compound, and an E3 ubiquitin ligase (e.g., Cereblon or VHL).[1] This proximity facilitates the transfer of ubiquitin molecules to BRD4, marking it for recognition and degradation by the 26S proteasome.[3] The degradation of BRD4 leads to the downregulation of its target genes, which can result in anti-proliferative effects in cancer cells.[1]
Quantitative Data Summary
The following table presents representative data from a dose-response experiment with a known BRD4 degrader, dBET6, in HepG2 cells after an 8-hour treatment. This data illustrates the expected outcome of a Western blot experiment designed to quantify BRD4 degradation. The band intensities of BRD4 are normalized to a loading control (e.g., α-Tubulin or GAPDH) and then expressed as a percentage of the vehicle-treated control (DMSO).
| Treatment Concentration | Normalized BRD4 Level (% of Control) | Standard Deviation |
| Vehicle (DMSO) | 100% | ± 5.2% |
| 1 nM dBET6 | 85% | ± 4.8% |
| 10 nM dBET6 | 55% | ± 6.1% |
| 23.32 nM dBET6 (DC50) | 50% | ± 5.5% |
| 100 nM dBET6 | 20% | ± 3.9% |
| 1 µM dBET6 | <10% | ± 2.5% |
Note: This data is representative and is based on the reported DC50 value for the reference compound dBET6. Actual results with this compound will vary depending on the compound's potency, the cell line used, and the experimental conditions.
Experimental Protocol: Western Blot Analysis of BRD4 Degradation
This protocol details the steps for treating cultured cells with this compound and analyzing the subsequent degradation of BRD4 protein levels via Western blot.
Materials and Reagents
-
Cell Line: A human cancer cell line known to express BRD4 (e.g., HeLa, MDA-MB-231, THP-1, or HepG2).[1]
-
Compound: this compound (stock solution in DMSO).
-
Control Compounds: DMSO (vehicle control), a non-degrading BRD4 inhibitor (e.g., JQ1) as a negative control.[1]
-
Cell Culture Medium: Appropriate for the chosen cell line (e.g., DMEM or RPMI-1640) with 10% FBS and 1% Penicillin-Streptomycin.
-
Buffers and Reagents:
-
Phosphate-Buffered Saline (PBS), ice-cold.
-
Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Assay Kit (e.g., BCA or Bradford assay).
-
4X Laemmli Sample Buffer.[1]
-
Tris-Glycine SDS-PAGE gels (or pre-cast gels).
-
Transfer Buffer.
-
PVDF or Nitrocellulose Membranes.[1]
-
Blocking Buffer (5% non-fat dry milk or BSA in TBST).[1]
-
Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies:
-
Anti-BRD4 antibody.
-
Anti-GAPDH, Anti-β-actin, or Anti-α-Tubulin antibody (for loading control).
-
-
Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.[3]
-
Enhanced Chemiluminescence (ECL) Substrate.[3]
-
Experimental Workflow
References
Application Notes and Protocols for Chromatin Immunoprecipitation (ChIP) Sequencing with SJ1461 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
SJ1461 is a novel, selective small molecule inhibitor of the Janus kinase (JAK) family of tyrosine kinases. By targeting the ATP-binding domain of JAKs, this compound effectively blocks the phosphorylation and subsequent activation of Signal Transducer and Activator of Transcription (STAT) proteins. The JAK-STAT signaling pathway is a critical regulator of gene expression involved in immunity, inflammation, and cell proliferation. Dysregulation of this pathway is implicated in various diseases, including autoimmune disorders and cancer.
Chromatin immunoprecipitation followed by high-throughput sequencing (ChIP-seq) is a powerful technique to investigate the genome-wide binding patterns of transcription factors and the distribution of histone modifications.[1] This document provides detailed protocols for utilizing ChIP-seq to elucidate the effects of this compound on the chromatin landscape. Specifically, it outlines methods to assess changes in the binding of STAT3, a key downstream effector of the JAK-STAT pathway, to its target gene promoters and enhancers following this compound treatment. Understanding how this compound modulates the epigenome can provide crucial insights into its therapeutic mechanism of action.
Signaling Pathway of this compound Inhibition
This compound exerts its effects by inhibiting the JAK-STAT signaling cascade. This pathway is initiated by cytokine binding to their cognate receptors, leading to the activation of receptor-associated JAKs. Activated JAKs then phosphorylate the receptor, creating docking sites for STAT proteins. Recruited STATs are subsequently phosphorylated by JAKs, dimerize, and translocate to the nucleus where they bind to specific DNA sequences to regulate gene expression. This compound disrupts this process by inhibiting JAK-mediated phosphorylation of STATs.
Caption: JAK-STAT signaling pathway and the inhibitory action of this compound.
Experimental Design and Workflow
A typical ChIP-seq experiment to investigate the effects of this compound involves treating cells with the compound and a vehicle control. Following treatment, cells are cross-linked to preserve protein-DNA interactions. The chromatin is then extracted and fragmented, and an antibody specific to the protein of interest (e.g., STAT3) is used to immunoprecipitate the protein-DNA complexes. The associated DNA is then purified and prepared for next-generation sequencing.
Caption: Overall workflow for ChIP-sequencing with this compound treatment.
Detailed Protocols
I. Cell Culture and this compound Treatment
-
Cell Seeding: Plate the desired cell line at an appropriate density to achieve 80-90% confluency at the time of harvesting.
-
This compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Dilute the stock solution in cell culture media to the desired final concentration.
-
Treat cells with this compound-containing media or vehicle control (media with the same concentration of solvent) for the predetermined duration.
-
-
Cross-linking:
-
Add formaldehyde directly to the culture media to a final concentration of 1% to cross-link proteins to DNA.
-
Incubate at room temperature for 10 minutes with gentle shaking.
-
Quench the cross-linking reaction by adding glycine (B1666218) to a final concentration of 0.125 M and incubate for 5 minutes at room temperature.
-
Wash the cells twice with ice-cold PBS.
-
Harvest the cells by scraping and transfer to a conical tube.
-
Centrifuge at 1,000 x g for 5 minutes at 4°C and discard the supernatant. The cell pellet can be stored at -80°C or used immediately.
-
II. Chromatin Immunoprecipitation
-
Cell Lysis and Chromatin Shearing:
-
Resuspend the cell pellet in a lysis buffer containing protease inhibitors.
-
Incubate on ice for 15 minutes.
-
Fragment the chromatin to an average size of 150-900 bp using sonication.[2] The optimal sonication conditions should be empirically determined for each cell line and instrument.[2]
-
Centrifuge the lysate at 12,000 x g for 10 minutes at 4°C to pellet cellular debris. Transfer the supernatant (containing the sheared chromatin) to a new tube.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin by incubating with Protein A/G magnetic beads for 1 hour at 4°C with rotation.
-
Pellet the beads using a magnetic stand and transfer the supernatant to a new tube.
-
Save a small aliquot of the pre-cleared chromatin as the "input" control.
-
Add a ChIP-validated antibody against the target protein (e.g., STAT3) to the remaining chromatin and incubate overnight at 4°C with rotation.
-
Add Protein A/G magnetic beads to the chromatin-antibody mixture and incubate for 2-4 hours at 4°C with rotation to capture the immune complexes.[2]
-
-
Washing and Elution:
-
Pellet the beads on a magnetic stand and discard the supernatant.
-
Perform a series of washes with low-salt, high-salt, and LiCl wash buffers to remove non-specifically bound proteins and DNA.
-
Elute the protein-DNA complexes from the beads using an elution buffer.
-
-
Reverse Cross-linking and DNA Purification:
-
Add NaCl to the eluted samples and the input control to reverse the formaldehyde cross-links. Incubate at 65°C for at least 6 hours.
-
Treat the samples with RNase A and Proteinase K to remove RNA and proteins, respectively.
-
Purify the DNA using phenol:chloroform:isoamyl alcohol extraction followed by ethanol (B145695) precipitation or a commercial DNA purification kit.[3]
-
III. Library Preparation and Sequencing
-
DNA Quantification and Quality Control:
-
Quantify the purified ChIP DNA and input DNA using a fluorometric method (e.g., Qubit).
-
Assess the size distribution of the DNA fragments using a Bioanalyzer or similar instrument.
-
-
Library Preparation:
-
Prepare sequencing libraries from the ChIP and input DNA using a commercial library preparation kit. This typically involves end-repair, A-tailing, and ligation of sequencing adapters.
-
-
Sequencing:
-
Perform high-throughput sequencing of the prepared libraries on an appropriate platform (e.g., Illumina). The required sequencing depth will depend on the genome size and the abundance of the target protein.
-
Data Presentation and Analysis
The analysis of ChIP-seq data involves aligning the sequencing reads to a reference genome, followed by peak calling to identify regions of enrichment. Differential binding analysis is then performed to compare the binding patterns between this compound-treated and vehicle-treated samples.
Caption: Logical flow of the experimental design and data analysis.
Quantitative Data Summary
Table 1: ChIP-seq Library Quality Control
| Sample ID | Treatment | DNA Concentration (ng/µL) | Average Fragment Size (bp) |
| CTRL_STAT3_Rep1 | Vehicle | 1.2 | 250 |
| CTRL_STAT3_Rep2 | Vehicle | 1.5 | 265 |
| SJ1461_STAT3_Rep1 | This compound | 0.8 | 255 |
| SJ1461_STAT3_Rep2 | This compound | 0.9 | 270 |
| CTRL_Input_Rep1 | Vehicle | 15.0 | 260 |
| SJ1461_Input_Rep1 | This compound | 14.5 | 275 |
Table 2: Summary of STAT3 Differential Binding Analysis
| Comparison | Total Peaks | Significantly Up-regulated Peaks (FDR < 0.05) | Significantly Down-regulated Peaks (FDR < 0.05) |
| This compound vs. Vehicle | 45,872 | 1,234 | 8,765 |
These tables provide a clear and concise summary of the quantitative data obtained from the ChIP-seq experiment, allowing for easy comparison between the this compound-treated and control groups. The results would indicate a significant reduction in STAT3 binding at thousands of genomic loci upon this compound treatment, consistent with its proposed mechanism of action. Further analysis of the genes associated with these differential binding sites would reveal the biological pathways modulated by this compound.
References
Application Notes and Protocols for High-Throughput Screening of SJ1461, a Novel p53-MDM2 Interaction Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tumor suppressor protein p53 plays a critical role in preventing cancer formation by controlling cell cycle arrest and apoptosis.[1][2] The activity of p53 is tightly regulated by the E3 ubiquitin ligase MDM2, which targets p53 for proteasomal degradation.[1][2] In many cancers, MDM2 is overexpressed, leading to the suppression of p53 function and promoting tumor growth.[3][4] Therefore, the inhibition of the p53-MDM2 interaction is a promising therapeutic strategy for reactivating p53 and restoring its tumor-suppressive functions.[2][4]
This document provides detailed application notes and protocols for setting up a high-throughput screen (HTS) to identify and characterize small molecule inhibitors of the p53-MDM2 interaction, featuring the hypothetical compound SJ1461 as a lead molecule. The described assays are designed to be robust, scalable, and suitable for the screening of large compound libraries.
Signaling Pathway
The p53-MDM2 signaling pathway is a key regulator of cellular stress response. Under normal conditions, MDM2 binds to the N-terminal transactivation domain of p53, inhibiting its transcriptional activity and promoting its ubiquitination and subsequent degradation. Cellular stress, such as DNA damage, activates signaling cascades that lead to the phosphorylation of p53 and MDM2, disrupting their interaction. This stabilizes p53, allowing it to induce the expression of target genes that mediate cell cycle arrest, DNA repair, or apoptosis. Small molecule inhibitors like this compound are designed to mimic the effect of these stress signals by directly blocking the p53-MDM2 interaction.
Caption: The p53-MDM2 signaling pathway and the inhibitory action of this compound.
Experimental Workflow
The high-throughput screening workflow is designed to efficiently identify and validate potent inhibitors of the p53-MDM2 interaction from a large compound library. The process begins with a primary screen using a biochemical assay, followed by a secondary, cell-based validation assay for the initial hits. Confirmed hits then proceed to dose-response analysis to determine their potency.
Caption: Workflow for high-throughput screening and validation of p53-MDM2 inhibitors.
Data Presentation
The following table summarizes the quantitative data for the hypothetical lead compound this compound in comparison to a known p53-MDM2 inhibitor, Nutlin-3, and a negative control.
| Compound | Primary Screen (AlphaLISA) IC50 (nM) | Secondary Screen (Cell-Based) EC50 (nM) | Cytotoxicity (CC50, µM) |
| This compound | 85 | 250 | > 50 |
| Nutlin-3 | 150 | 400 | > 50 |
| Negative Control | > 100,000 | > 100,000 | > 100 |
Experimental Protocols
Protocol 1: Primary High-Throughput Screen - AlphaLISA Assay
This protocol describes a homogenous, no-wash AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) to measure the disruption of the p53-MDM2 interaction.
Materials:
-
Recombinant human p53 protein
-
Recombinant human MDM2 protein
-
AlphaLISA anti-tag acceptor beads
-
Streptavidin-coated donor beads
-
Biotinylated p53-binding peptide
-
Assay buffer (e.g., PBS, 0.1% BSA, 0.05% Tween-20)
-
384-well white microplates
-
Compound library, including this compound and controls
Procedure:
-
Prepare the compound plates by dispensing 50 nL of each compound from the library into the wells of a 384-well microplate. Include wells with positive (known inhibitor, e.g., Nutlin-3) and negative (DMSO) controls.
-
Prepare a master mix of the MDM2 protein and AlphaLISA acceptor beads in assay buffer. Dispense 10 µL of this mix into each well of the compound plate.
-
Incubate the plate at room temperature for 30 minutes to allow the compounds to interact with the MDM2 protein.
-
Prepare a master mix of the biotinylated p53 peptide and streptavidin-coated donor beads in assay buffer. Dispense 10 µL of this mix into each well.
-
Seal the plate and incubate in the dark at room temperature for 1 hour.
-
Read the plate on an AlphaScreen-compatible plate reader at an excitation of 680 nm and an emission of 520-620 nm.
-
Analyze the data by calculating the percent inhibition for each compound relative to the controls.
Protocol 2: Secondary Validation Screen - Cell-Based Reporter Assay
This protocol details a cell-based assay to confirm the activity of hits from the primary screen in a cellular context. A cancer cell line (e.g., MCF7, which has wild-type p53) is engineered with a p53-responsive reporter construct (e.g., p21 promoter driving luciferase).
Materials:
-
MCF7 cell line stably expressing a p21-luciferase reporter
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
384-well clear-bottom white microplates
-
Hits from the primary screen, including this compound
-
Luciferase assay reagent
-
Luminometer plate reader
Procedure:
-
Seed the MCF7-p21-luciferase reporter cells into 384-well plates at a density of 5,000 cells per well in 40 µL of culture medium.
-
Incubate the plates at 37°C and 5% CO2 for 24 hours.
-
Add 10 µL of the test compounds at various concentrations to the wells.
-
Incubate the plates for an additional 18-24 hours.
-
Remove the plates from the incubator and allow them to equilibrate to room temperature.
-
Add 25 µL of luciferase assay reagent to each well.
-
Measure the luminescence using a plate reader.
-
Determine the fold activation of the p53 pathway for each compound and calculate the EC50 values for active compounds.
Protocol 3: Dose-Response and IC50/EC50 Determination
For validated hits, a dose-response analysis is performed to determine their potency (IC50 for biochemical assays and EC50 for cell-based assays).
Procedure:
-
Prepare a serial dilution of the validated hit compounds, typically in a 10-point, 3-fold dilution series starting from a high concentration (e.g., 100 µM).
-
Perform the primary and secondary assays as described above using these serial dilutions.
-
Plot the percent inhibition or fold activation against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 or EC50 value.
These protocols provide a robust framework for the high-throughput screening and validation of novel p53-MDM2 interaction inhibitors like this compound, paving the way for further preclinical development.
References
- 1. A high-throughput screen measuring ubiquitination of p53 by human mdm2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. A cell-based high-throughput assay for the screening of small-molecule inhibitors of p53-MDM2 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Application Notes and Protocols: Investigating SJ1461 Resistance Using Lentiviral Transduction
For Researchers, Scientists, and Drug Development Professionals
Introduction
SJ1461 is a novel small molecule inhibitor showing promise in preclinical studies. However, the potential for acquired resistance remains a significant hurdle in its clinical development. Understanding the molecular mechanisms that drive resistance to this compound is crucial for optimizing its therapeutic use, developing combination therapies, and identifying patient populations most likely to respond. Lentiviral-mediated gene overexpression or knockdown is a powerful tool for rapidly assessing the role of specific genes and signaling pathways in conferring resistance to novel therapeutic agents.
This document provides a detailed protocol for utilizing lentiviral transduction to create cell line models for studying this compound resistance. It includes methodologies for generating resistant cell populations, performing lentiviral-based genetic modification, and assessing the impact of these modifications on drug sensitivity.
Key Applications
-
Identification of Resistance Genes: Overexpression screens using lentiviral cDNA libraries can identify genes that confer resistance to this compound.
-
Validation of Resistance Mechanisms: Specific genes identified through screening or sequencing of resistant clones can be validated by overexpression or shRNA-mediated knockdown.
-
Investigation of Signaling Pathways: Lentiviral tools can be used to manipulate components of signaling pathways hypothesized to be involved in resistance.
Experimental Overview
The general workflow for these studies involves generating a cell line with stable expression or knockdown of a gene of interest, followed by a comparison of its sensitivity to this compound relative to a control cell line.
Caption: A generalized experimental workflow for studying drug resistance using lentiviral transduction.
Hypothetical Signaling Pathway Implicated in this compound Resistance
Drug resistance can arise from the activation of bypass signaling pathways that circumvent the inhibitory effect of the drug. For instance, if this compound targets a critical kinase, resistance might emerge through the upregulation of a parallel pathway that reactivates downstream effectors. A common example involves the activation of the PI3K/Akt or MAPK pathways.[1][2][3]
Caption: A hypothetical signaling pathway illustrating a potential mechanism of resistance to this compound.
Protocols
Protocol 1: Determination of Optimal Puromycin (B1679871) Concentration
Before beginning transduction experiments with lentiviruses carrying a puromycin resistance cassette, it is essential to determine the minimum concentration of puromycin that effectively kills the parental (non-transduced) cell line.
Materials:
-
Parental cell line
-
Complete culture medium
-
Puromycin stock solution (e.g., 10 mg/mL)
-
Multi-well culture plates (e.g., 24-well or 96-well)
Procedure:
-
Seed the parental cells in a multi-well plate at a density that will not lead to over-confluence during the experiment.[4]
-
Prepare a series of puromycin dilutions in complete culture medium. Typical final concentrations to test range from 1-10 µg/mL.[5]
-
Include a "no puromycin" control well.
-
Replace the medium in the wells with the puromycin-containing medium.
-
Incubate the cells under standard conditions (e.g., 37°C, 5% CO2).
-
Observe the cells daily for signs of cell death.
-
The optimal concentration is the lowest concentration that causes complete cell death within 3-5 days, while cells in the control well remain healthy.
| Puromycin (µg/mL) | Day 1 | Day 2 | Day 3 | Day 4 | Day 5 |
| 0 | 100% | 100% | 100% | 100% | 100% |
| 1 | 100% | 90% | 70% | 50% | 30% |
| 2 | 100% | 80% | 40% | 10% | 0% |
| 4 | 90% | 50% | 10% | 0% | 0% |
| 6 | 80% | 30% | 0% | 0% | 0% |
| 8 | 70% | 10% | 0% | 0% | 0% |
| 10 | 60% | 0% | 0% | 0% | 0% |
| Table 1: Example Data for Puromycin Titration. Data represents percent cell viability. In this example, a concentration of 4-6 µg/mL would be chosen for selection. |
Protocol 2: Lentiviral Transduction and Generation of Stable Cell Lines
This protocol outlines the steps for transducing a target cell line with lentiviral particles to either overexpress a gene of interest or express an shRNA for gene knockdown.
Safety Precaution: Lentiviral particles are derived from a modified HIV virus and must be handled with caution in a BSL-2 facility.[6] All waste should be treated as biohazardous.
Materials:
-
Target cell line
-
Lentiviral particles (gene of interest or shRNA)
-
Complete culture medium
-
Polybrene (Hexadimethrine bromide) stock solution (e.g., 8 mg/mL)[5][7]
-
Puromycin at the predetermined optimal concentration
-
Multi-well culture plates (e.g., 6-well)
Procedure:
-
Day 1: Seed Cells: Plate the target cells in a 6-well plate so that they reach 50-70% confluency on the day of transduction.[4][6]
-
Day 2: Transduction:
-
Thaw the lentiviral particles on ice.
-
Prepare transduction medium: for each well, add complete culture medium, polybrene to a final concentration of 4-8 µg/mL, and the desired amount of lentiviral particles.[5][7] The amount of virus to add is determined by the multiplicity of infection (MOI). If this is the first time, it is advisable to test a range of MOIs.[4]
-
Remove the old medium from the cells and add the transduction medium.
-
Gently swirl the plate to mix.
-
-
Day 3: Medium Change: Remove the virus-containing medium and replace it with fresh complete culture medium.[5][6]
-
Day 4 onwards: Selection:
-
Begin selection by adding fresh medium containing the optimal concentration of puromycin.
-
Maintain a parallel plate of non-transduced cells with puromycin as a selection control.
-
Replace the puromycin-containing medium every 2-3 days.
-
Continue selection until all cells in the control plate are dead (typically 7-14 days).[6]
-
-
Expansion: Once selection is complete, the remaining viable cells are a stable pool of transduced cells. These can be expanded for further experiments. For clonal populations, single cells can be isolated through limiting dilution.[7]
Protocol 3: Cell Viability Assay to Determine IC50
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. This assay is used to quantify the resistance of the engineered cell lines to this compound.
Materials:
-
Stable transduced cell line and control cell line
-
This compound stock solution
-
Complete culture medium
-
96-well culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or PrestoBlue™)
-
Plate reader
Procedure:
-
Seed the stable and control cell lines in separate 96-well plates at an appropriate density.
-
Prepare a serial dilution of this compound in complete culture medium.
-
Include wells with medium only (blank) and cells with vehicle control (e.g., DMSO).
-
After allowing the cells to adhere overnight, replace the medium with the this compound dilutions.
-
Incubate for a period relevant to the drug's mechanism of action (typically 48-72 hours).
-
Add the cell viability reagent according to the manufacturer's instructions.
-
Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.
-
Normalize the data to the vehicle control and plot the results as percent viability versus drug concentration.
-
Calculate the IC50 values using non-linear regression analysis.
| Cell Line | Gene Modification | This compound IC50 (nM) | Fold Resistance |
| Parental | None (Control) | 50 | 1.0 |
| Vector Control | Empty Vector | 55 | 1.1 |
| Gene X OE | Overexpression of Gene X | 520 | 10.4 |
| Gene X KD | shRNA against Gene X | 5 | 0.1 |
| Table 2: Example IC50 Data. This table shows hypothetical data demonstrating that overexpression of "Gene X" confers resistance to this compound, while its knockdown increases sensitivity. |
Conclusion
Lentiviral transduction is a versatile and efficient method for genetically modifying cell lines to study the mechanisms of drug resistance. The protocols and conceptual frameworks provided here offer a robust starting point for investigating resistance to the novel inhibitor this compound. By identifying and validating the genes and pathways involved, researchers can develop strategies to overcome resistance and enhance the therapeutic potential of new cancer drugs.
References
- 1. Molecular pathways: molecular basis for sensitivity and resistance to JAK kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Signaling pathways governing the pathobiological features and antifungal drug resistance of Candida auris - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Protocol 3 - Lentivirus Transduction into Target Cell Lines | MUSC Hollings Cancer Center [hollingscancercenter.musc.edu]
- 6. Lentivirus Transduction Protocol - Creative Biogene [creative-biogene.com]
- 7. origene.com [origene.com]
Application Notes and Protocols: SJ1461 in Organoid Cultures
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of SJ1461, a potent and orally bioavailable BET (Bromodomain and Extra-Terminal Domain) inhibitor, in 2D and 3D organoid cultures. While direct studies of this compound in organoid systems are not yet widely published, this document leverages extensive data from other well-characterized BET inhibitors, such as JQ1 and OTX015 (Birabresib), to provide detailed protocols and expected outcomes.
Introduction to this compound
This compound is a novel small molecule inhibitor targeting the BET family of proteins (BRD2, BRD3, and BRD4), which are crucial epigenetic readers that regulate gene transcription. By binding to the bromodomains of BET proteins, this compound prevents their interaction with acetylated histones, leading to the downregulation of key oncogenes, most notably c-MYC. This mechanism makes this compound a promising therapeutic candidate for various malignancies, including acute leukemia and medulloblastoma. Organoid cultures, which closely recapitulate the complex architecture and heterogeneity of in vivo tumors, serve as an invaluable platform for evaluating the efficacy and mechanism of action of novel anti-cancer agents like this compound.
Data Presentation: Efficacy of BET Inhibitors
The following table summarizes the half-maximal inhibitory concentrations (IC50) of various BET inhibitors across a range of cancer cell lines and patient-derived organoids. This data provides a comparative landscape for predicting the potential effective concentration range for this compound in similar models.
| Compound | Cancer Type | Model | IC50 (nM) | Reference |
| This compound | Acute Leukemia | MV4-11 Cells | 20 | [1] |
| Acute Leukemia | NALM-16 Cells | 3.6 | [1][2] | |
| Acute Leukemia | MOLM-13 Cells | 10.2 | [1] | |
| Medulloblastoma | HDMB03 Cells | 6.6 | [1][2] | |
| Medulloblastoma | D283 Cells | 56.2 | [1] | |
| JQ1 | Pancreatic Cancer | Patient-Derived Organoids (MYC-high) | ~100-1000 | [3][4] |
| Pancreatic Cancer | Patient-Derived Organoids (MYC-low) | >1000 | [3][4] | |
| NHWD-870 | Pancreatic Cancer | Patient-Derived Organoids (MYC-high) | ~50-500 | [3][4] |
| Pancreatic Cancer | Patient-Derived Organoids (MYC-low) | >500 | [3][4] | |
| OTX015 | Various Cancers | Cell Lines | 300-1000 (in vitro) | [5] |
Signaling Pathway of BET Inhibition
BET inhibitors like this compound function by disrupting the interaction between BET proteins (primarily BRD4) and acetylated histones at enhancer and promoter regions of target genes. This leads to the transcriptional repression of key oncogenes, most notably c-MYC, which in turn inhibits cell cycle progression and promotes apoptosis in cancer cells.
Caption: BET inhibitor this compound disrupts the BRD4-c-MYC axis.
Experimental Workflow for this compound in Organoid Cultures
The following diagram outlines a typical experimental workflow for evaluating the efficacy of this compound in patient-derived cancer organoids.
Caption: Workflow for testing this compound in organoids.
Experimental Protocols
Protocol 1: Establishment and Culture of Patient-Derived Pancreatic Cancer Organoids
This protocol is adapted from established methods for generating organoids from pancreatic ductal adenocarcinoma (PDAC) patient tissue or patient-derived xenografts (PDX).[3][6]
Materials:
-
Human Pancreatic Tumor Tissue (Surgical Resection or Biopsy)
-
DMEM/F-12 with HEPES
-
Penicillin-Streptomycin
-
Bovine Serum Albumin (BSA)
-
Collagenase Type IV
-
Dispase
-
Trypsin-EDTA (0.05%)
-
Advanced DMEM/F-12
-
GlutaMAX
-
HEPES
-
B27 Supplement
-
N2 Supplement
-
N-Acetylcysteine
-
Human EGF
-
Noggin
-
R-spondin1
-
FGF-10
-
Gastrin
-
A83-01
-
Y-27632 ROCK inhibitor
-
Matrigel®
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Tissue Digestion:
-
Mince the tumor tissue into small fragments (~1-2 mm³).
-
Digest the tissue fragments in a solution of Collagenase Type IV and Dispase in DMEM/F-12 for 30-60 minutes at 37°C with gentle agitation.
-
Neutralize the enzymes with DMEM/F-12 containing 10% FBS.
-
Filter the cell suspension through a 70 µm cell strainer.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
-
Organoid Seeding:
-
Resuspend the cell pellet in Matrigel® on ice.
-
Plate 50 µL domes of the Matrigel®-cell suspension into a pre-warmed 24-well plate.
-
Incubate at 37°C for 15-20 minutes to solidify the Matrigel®.
-
-
Organoid Culture:
-
Add 500 µL of complete human pancreatic organoid culture medium supplemented with Y-27632 to each well.
-
Change the medium every 2-3 days.
-
Passage the organoids every 7-14 days by disrupting the Matrigel® domes, dissociating the organoids into smaller fragments using trypsin, and re-plating in fresh Matrigel®.
-
Protocol 2: Treatment of Cancer Organoids with this compound
This protocol provides a general framework for treating established cancer organoids with this compound.
Materials:
-
Established Cancer Organoid Cultures
-
Complete Organoid Culture Medium
-
This compound (dissolved in DMSO to create a stock solution)
-
DMSO (vehicle control)
Procedure:
-
Plating for Drug Screening:
-
Dissociate mature organoids into small fragments.
-
Seed the organoid fragments in Matrigel® in a 96-well plate.
-
Allow the organoids to reform for 3-4 days.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete organoid culture medium. A starting concentration range of 1 nM to 10 µM is recommended.
-
Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Carefully remove the existing medium from the wells and replace it with the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the plate at 37°C for 72-96 hours.
-
Protocol 3: Assessment of Organoid Viability using an ATP-Based Assay
This protocol describes a common method for quantifying cell viability in 3D organoid cultures after drug treatment.[7][8]
Materials:
-
Organoids in a 96-well plate (from Protocol 2)
-
3D Cell Viability Assay Reagent (e.g., CellTiter-Glo® 3D)
-
Plate reader capable of measuring luminescence
Procedure:
-
Assay Reagent Preparation:
-
Equilibrate the 3D cell viability reagent and the 96-well plate containing organoids to room temperature.
-
-
Lysis and Luminescence Measurement:
-
Add a volume of the 3D cell viability reagent equal to the volume of the culture medium in each well.
-
Mix the contents of the wells on a plate shaker for 5 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 25-30 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the luminescence readings to the vehicle control wells.
-
Plot the normalized viability against the logarithm of the this compound concentration to generate a dose-response curve.
-
Calculate the IC50 value from the dose-response curve.
-
Protocol 4: Morphological Analysis of Treated Organoids
This protocol outlines a method for qualitatively and quantitatively assessing changes in organoid morphology following treatment with this compound.
Materials:
-
Treated organoids in a multi-well plate
-
Brightfield or confocal microscope with imaging software
Procedure:
-
Image Acquisition:
-
Acquire brightfield or fluorescence images of the organoids in each treatment condition at various time points (e.g., 0, 24, 48, 72, 96 hours).
-
For quantitative analysis, acquire z-stacks to capture the 3D structure of the organoids.
-
-
Qualitative Analysis:
-
Visually inspect the organoids for changes in size, shape, and integrity. Look for signs of toxicity such as fragmentation, loss of budding structures, and the appearance of dark, unhealthy cells.
-
-
Quantitative Analysis:
-
Use image analysis software (e.g., ImageJ/Fiji, Imaris) to quantify morphological parameters.
-
Measure the total area or volume of the organoids in each well.
-
Count the number of viable and dead organoids (if using live/dead staining).
-
Analyze changes in organoid circularity or other shape descriptors.
-
-
Data Interpretation:
-
Compare the morphological changes across the different concentrations of this compound.
-
Correlate the morphological changes with the viability data to obtain a comprehensive understanding of the drug's effect.
-
References
- 1. stemcell.com [stemcell.com]
- 2. Technologies to Assess Drug Response and Heterogeneity in Patient-Derived Cancer Organoids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ccr.cancer.gov [ccr.cancer.gov]
- 4. Culture media composition influences patient-derived organoid ability to predict therapeutic responses in gastrointestinal cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Achieving clinical success with BET inhibitors as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ccr.cancer.gov [ccr.cancer.gov]
- 7. huborganoids.nl [huborganoids.nl]
- 8. cdn.stemcell.com [cdn.stemcell.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing SJ1461 Concentration for Maximum Cancer Cell Inhibition
Disclaimer: As of the latest update, specific experimental data for SJ1461 is not publicly available. The following information is based on established principles of in vitro drug optimization and data from compounds with a similar mechanism of action, such as nuclear pore complex degraders (e.g., PRLX-93936), to provide a comprehensive guide for researchers.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound and similar compounds?
A1: this compound is hypothesized to function as a molecular glue degrader. This class of molecules induces the degradation of target proteins by bringing them into proximity with an E3 ubiquitin ligase.[1][2] For compounds like PRLX-93936, this involves binding to the TRIM21 ubiquitin ligase and reprogramming it to degrade the nuclear pore complex.[3][4] This disruption of nuclear transport leads to the induction of apoptosis in cancer cells, which are highly dependent on this process due to their elevated transcriptional activity.[3]
Q2: What is a suitable starting concentration range for in vitro experiments with this compound?
A2: For novel compounds like this compound, it is recommended to start with a broad dose-response curve to determine the effective concentration range. A typical starting point for small molecules is to test a wide range of concentrations, for example, from the nanomolar (nM) to the micromolar (µM) range.[5] Based on data from similar compounds like PRLX-93936, which shows cytotoxicity in the nanomolar range (EC50 approx. 100 nM in sensitive cell lines), a starting range of 1 nM to 10 µM would be appropriate for initial screening.[4]
Q3: How do I select the appropriate cancer cell line for my this compound experiments?
A3: The choice of cell line is critical and should be guided by your research objectives.[5] Consider the following factors:
-
Cancer Type: Select cell lines derived from the cancer type you are investigating.
-
Expression of Target Proteins: Since the proposed mechanism involves the TRIM21 ubiquitin ligase, it is advisable to use cell lines with known expression of TRIM21.[4]
-
Sensitivity to Apoptosis: Cell lines with a known sensitivity to apoptosis-inducing agents may be more responsive.
Q4: What are the key considerations for dissolving and storing this compound?
A4: The solubility and stability of the compound are crucial for reproducible results. While specific data for this compound is unavailable, for many small molecule inhibitors, Dimethyl Sulfoxide (DMSO) is a common solvent. It is essential to keep the final DMSO concentration in the cell culture medium low (typically below 0.5%) to avoid solvent-induced cytotoxicity.[5] Stock solutions should be stored at -20°C or -80°C as recommended by the supplier, and fresh dilutions in culture medium should be prepared for each experiment to ensure stability.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High variability in IC50 values between experiments | Inconsistent cell seeding density, variations in compound dilution, or different incubation times. | Ensure a consistent cell seeding protocol. Prepare fresh serial dilutions for each experiment. Standardize the incubation time for all assays.[6] |
| No significant cancer cell inhibition observed | The selected cell line may be resistant. The concentration range tested may be too low. The compound may be inactive. | Screen a panel of different cancer cell lines. Test a higher concentration range (e.g., up to 100 µM). Verify the compound's integrity and activity.[5] |
| Excessive cell death even at the lowest concentrations | The compound is highly potent in the chosen cell line. Errors in dilution calculations. | Start with a much lower concentration range (e.g., picomolar to nanomolar). Double-check all dilution calculations and ensure accurate pipetting.[5] |
| Precipitation of the compound in the culture medium | Poor solubility of the compound in aqueous media. | Assess the solubility of this compound in different solvents. Consider using a solubilizing agent, ensuring it does not affect cell viability at the concentration used. |
Data Presentation
Table 1: Representative IC50 Values for a Nuclear Pore Complex Degrader (PRLX-93936) in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Citation |
| Jurkat | T-cell leukemia | ~100 | [4] |
| OCI-AML-3 | Acute Myeloid Leukemia | ~100 | [4] |
| Pancreatic Cancer Xenografts | Pancreatic Cancer | Efficacy demonstrated | [3] |
| Patient-Derived Organoids | Pancreatic Cancer | Efficacy demonstrated | [3] |
Note: This data is for PRLX-93936 and serves as a reference for a compound with a similar mechanism of action. Actual IC50 values for this compound will need to be determined experimentally.
Experimental Protocols
Protocol 1: Determination of IC50 using MTT Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound on cancer cell lines.
-
Cell Seeding:
-
Culture cancer cells to ~80% confluency.
-
Trypsinize and count the cells.
-
Seed 5,000-10,000 cells per well in a 96-well plate in 100 µL of complete culture medium.
-
Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.[7]
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations (e.g., 1 nM to 10 µM).
-
Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration) and a blank control (medium only).
-
Carefully remove the medium from the cells and add 100 µL of the prepared this compound dilutions or controls to the respective wells.
-
Incubate for a predetermined time (e.g., 48 or 72 hours).[5]
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C until formazan (B1609692) crystals are visible.
-
Carefully aspirate the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15-30 minutes at room temperature to ensure complete dissolution.[6]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Subtract the absorbance of the blank control from all other values.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the drug concentration and fit a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.[8]
-
Protocol 2: Western Blot Analysis of Apoptosis Induction
This protocol is to assess the effect of this compound on the expression of key apoptosis-related proteins.
-
Cell Lysis:
-
Seed cells in a 6-well plate and treat with this compound at the desired concentrations (e.g., IC50 and 2x IC50) for a specified time (e.g., 24 or 48 hours).
-
Wash the cells with ice-cold PBS.
-
Lyse the cells by adding 1X SDS sample buffer.[9]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Sonicate the lysate to shear DNA and reduce viscosity.[9]
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
Normalize the protein concentrations for all samples.
-
Add loading buffer and heat the samples at 95-100°C for 5 minutes.[9]
-
-
Gel Electrophoresis and Transfer:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.[10]
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against apoptosis markers (e.g., Cleaved Caspase-3, PARP, Bcl-2) and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.[9]
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[11]
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.[10]
-
Mandatory Visualizations
Caption: Experimental workflow for determining the IC50 of this compound.
Caption: Proposed signaling pathway for this compound-induced apoptosis.
Caption: Troubleshooting logic for inconsistent IC50 results.
References
- 1. Molecular glue degrader for tumor treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oxfordglobal.com [oxfordglobal.com]
- 3. Defining the antitumor mechanism of action of a clinical-stage compound as a selective degrader of the nuclear pore complex | Corsello Laboratory [corsellolab.stanford.edu]
- 4. biorxiv.org [biorxiv.org]
- 5. tandfonline.com [tandfonline.com]
- 6. benchchem.com [benchchem.com]
- 7. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. smart.dhgate.com [smart.dhgate.com]
- 9. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 10. Western blot protocol | Abcam [abcam.com]
- 11. Experimental Protocol for Western Blotting Clinisciences [clinisciences.com]
Troubleshooting SJ1461 insolubility in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with SJ1461. The information below addresses common challenges related to the solubility of this compound in aqueous solutions during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: this compound is a hydrophobic compound with low aqueous solubility. For initial stock solutions, we recommend using a polar aprotic solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). A concentration of 10-50 mM in DMSO is typically achievable.
Q2: Why is my this compound precipitating when I dilute it into my aqueous experimental buffer?
A2: Precipitation upon dilution into aqueous media is a common issue for hydrophobic compounds like this compound. This occurs when the concentration of the organic solvent is no longer sufficient to keep the compound dissolved. To mitigate this, ensure the final concentration of the organic solvent (e.g., DMSO) in your aqueous solution is kept to a minimum, typically below 1%, and that the final concentration of this compound does not exceed its aqueous solubility limit.
Q3: Can I dissolve this compound directly in an aqueous buffer like PBS?
A3: Direct dissolution of this compound in aqueous buffers such as Phosphate-Buffered Saline (PBS) is not recommended due to its low intrinsic water solubility. It is advisable to first prepare a high-concentration stock solution in an appropriate organic solvent and then dilute this stock into the aqueous buffer.
Troubleshooting Guide
Issue 1: this compound Precipitates Out of Solution
If you observe precipitation of this compound during your experiment, consider the following troubleshooting steps. The logical workflow for addressing this issue is outlined in the diagram below.
Caption: Workflow for addressing this compound precipitation.
Issue 2: Inconsistent Results in Cell-Based Assays
Inconsistent results in cell-based assays can often be traced back to issues with the solubility and stability of the test compound in the cell culture medium.
Q: How can I improve the consistency of my results with this compound?
A: To improve consistency, it is crucial to ensure that this compound remains in solution throughout the duration of the assay.
-
Vehicle Control: Always include a vehicle control (e.g., medium with the same final concentration of DMSO) to account for any effects of the solvent on the cells.
-
Solubility in Media: The solubility of this compound can be affected by components in the cell culture medium, such as serum proteins. Consider reducing the serum concentration if permissible for your cell line.
-
Pre-dilution Strategy: Prepare intermediate dilutions of your this compound stock in a serum-free medium before the final dilution into the complete medium containing serum.
Quantitative Data
The solubility of this compound in various solvents and conditions is summarized below.
| Solvent/Buffer | Temperature (°C) | Maximum Solubility (µg/mL) |
| Water | 25 | < 0.1 |
| PBS (pH 7.4) | 25 | < 0.1 |
| DMSO | 25 | > 50,000 |
| Ethanol | 25 | ~5,000 |
| PBS with 5% Tween 80 | 25 | ~10 |
| PBS with 10% Cyclodextrin | 25 | ~25 |
Experimental Protocols
Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Sonicator (optional)
-
Calibrated analytical balance
-
Microcentrifuge tubes
Procedure:
-
Tare a sterile microcentrifuge tube on the analytical balance.
-
Carefully weigh out the desired amount of this compound powder into the tube. For example, for 1 mL of a 10 mM solution (assuming a molecular weight of 450 g/mol ), weigh 4.5 mg.
-
Add the appropriate volume of DMSO to the tube. For the example above, add 1 mL of DMSO.
-
Close the tube tightly and vortex for 2-5 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, sonicate the solution in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure there are no visible particles.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
The experimental workflow for preparing the this compound stock solution is depicted in the following diagram.
Common artifacts in imaging studies with SJ1461
Welcome to the technical support center for the SJ1461 fluorescent imaging agent. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and answering frequently asked questions related to the use of this compound in preclinical imaging studies.
Troubleshooting Guide
This guide provides solutions to common artifacts and issues that may be encountered during imaging studies with this compound.
| Issue/Artifact | Potential Cause | Recommended Solution |
| High Background Signal | - Incomplete clearance of unbound this compound.- Suboptimal imaging wavelength.- Autofluorescence from tissue or diet. | - Increase the time between injection and imaging to allow for better clearance.- Optimize excitation and emission filter wavelengths for this compound's spectral profile.- Use a control group imaged with a vehicle-only injection to establish a baseline.- Switch to a purified or low-fluorescence diet for at least two weeks prior to imaging. |
| Low Signal-to-Noise Ratio (SNR) | - Insufficient dose of this compound.- Imaging too early, before peak accumulation.- Incorrect filter selection. | - Perform a dose-response study to determine the optimal concentration of this compound for your model.- Conduct a time-course experiment to identify the peak signal accumulation window.- Ensure that the selected filters match the excitation and emission peaks of this compound. |
| Motion Artifacts | - Movement of the animal during image acquisition.[1][2] | - Ensure proper and consistent anesthesia throughout the imaging session.- Use appropriate animal restraint systems.- For physiological motion (e.g., breathing, heartbeat), use respiratory and/or cardiac gating techniques.[2] |
| Photobleaching | - Excessive exposure to excitation light. | - Reduce the intensity of the excitation light source.- Decrease the exposure time per image.- Increase the gain on the detector instead of increasing excitation power. |
| Signal Attenuation with Tissue Depth | - Light scattering and absorption by biological tissues. | - For deep tissue imaging, consider using imaging modalities with better penetration, such as near-infrared (NIR) fluorescence imaging if this compound has appropriate spectral properties.- Use tomographic imaging techniques (e.g., Fluorescence Molecular Tomography) for 3D signal reconstruction. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal time window for imaging after this compound administration?
A1: The optimal imaging window can vary depending on the animal model, the target tissue, and the route of administration. We recommend performing a pharmacokinetic study to determine the peak accumulation of this compound in your specific model. A general workflow for such a study is outlined below.
Experimental Workflow for Determining Peak Imaging Window
Caption: Workflow for determining the optimal imaging time window for this compound.
Q2: How can I differentiate the this compound signal from tissue autofluorescence?
A2: Distinguishing the specific signal from background autofluorescence is critical for accurate quantification. We recommend two primary approaches: spectral unmixing and the use of control groups.
-
Spectral Unmixing: This involves acquiring images across a range of emission wavelengths. Software algorithms can then be used to separate the known emission spectrum of this compound from the broader, less defined spectrum of autofluorescence.
-
Control Groups: Always include a control group of animals that receive a vehicle-only injection (e.g., saline). Imaging this group under the same conditions as the this compound-treated group will establish the baseline level of autofluorescence, which can then be subtracted from the signal in the experimental group.
Troubleshooting Logic for Low Signal
Caption: A decision-making flowchart for troubleshooting low signal intensity with this compound.
Experimental Protocols
Protocol 1: In Vivo Imaging of this compound in a Subcutaneous Tumor Model
-
Animal Preparation:
-
Anesthetize the mouse using a calibrated vaporizer with isoflurane (B1672236) (2% for induction, 1-1.5% for maintenance).
-
Place the anesthetized animal on the imaging stage. Maintain body temperature using a heating pad.
-
Apply a sterile ophthalmic ointment to the eyes to prevent drying.
-
-
This compound Administration:
-
Administer a predetermined optimal dose of this compound (e.g., 100 µL of a 1 mg/mL solution) via tail vein injection.
-
-
Image Acquisition:
-
At the predetermined optimal imaging time point, acquire fluorescence images using an in vivo imaging system.
-
Suggested Settings (to be optimized):
-
Excitation Wavelength: As per this compound specifications.
-
Emission Wavelength: As per this compound specifications.
-
Exposure Time: 500 ms
-
Binning: 2x2
-
f/stop: 2
-
-
-
Data Analysis:
-
Using the imaging software, draw a region of interest (ROI) over the tumor and a control region (e.g., adjacent muscle tissue).
-
Quantify the average radiant efficiency ([p/s/cm²/sr]/[µW/cm²]) in each ROI.
-
Calculate the tumor-to-background ratio.
-
References
Technical Support Center: Minimizing Off-Target Effects of SJ1461
Notice: Information regarding the specific molecule "SJ1461" is not publicly available. The following troubleshooting guide is based on general principles for minimizing off-target effects of targeted therapeutic agents and gene editing technologies. Researchers should adapt these recommendations based on the known characteristics of their specific molecule and experimental system.
Frequently Asked Questions (FAQs)
Q1: What are the potential causes of off-target effects with a novel therapeutic agent like this compound?
Off-target effects can arise from several factors, including:
-
Structural Similarity: The agent may bind to unintended proteins or nucleic acid sequences that share structural or sequence homology with the intended target.
-
High Concentration: Excessive concentrations of the therapeutic agent can lead to non-specific binding and engagement with unintended cellular components.
-
Metabolic Activation: The agent may be metabolized into reactive intermediates that can interact with off-target molecules.
-
Complex Biological Cascades: The primary target's modulation might trigger unforeseen downstream signaling events, leading to unintended cellular responses.
Q2: How can I experimentally assess the off-target profile of this compound?
A multi-pronged approach is recommended to comprehensively evaluate off-target effects:
-
In Silico Prediction: Utilize computational tools to predict potential off-target binding sites based on the structure of this compound and databases of known protein structures or genomic sequences.
-
Biochemical Screening: Perform in vitro binding assays against a panel of related and unrelated proteins (e.g., kinases, receptors) to identify unintended interactions.
-
Cell-Based Assays: Employ high-content imaging or reporter gene assays in various cell lines to screen for unexpected phenotypic changes or pathway activation.
-
Genomic and Proteomic Profiling: Techniques like RNA-sequencing (RNA-seq) and mass spectrometry-based proteomics can provide a global view of changes in gene expression and protein abundance following treatment with this compound. For gene-editing applications, methods like GUIDE-seq, DISCOVER-Seq, and CIRCLE-seq can identify off-target cleavage events.[1]
Q3: What are the initial steps to troubleshoot observed off-target effects in my experiments?
If you suspect off-target effects, consider the following initial troubleshooting steps:
-
Confirm the Identity and Purity of this compound: Ensure the integrity of your compound through analytical methods like mass spectrometry and NMR.
-
Optimize Concentration: Perform a dose-response curve to determine the lowest effective concentration that elicits the desired on-target effect while minimizing off-target phenotypes.
-
Reduce Treatment Duration: Minimize the exposure time of cells or organisms to this compound to reduce the likelihood of off-target engagement.
-
Use Control Compounds: Include structurally related but inactive analogs of this compound as negative controls to distinguish specific from non-specific effects.
Troubleshooting Guides
Guide 1: Unexpected Cell Viability Changes
Issue: Observed a significant decrease in cell viability at concentrations where the on-target effect is expected.
| Potential Cause | Recommended Action |
| Off-target cytotoxicity | 1. Perform a comprehensive cytotoxicity screen across multiple, diverse cell lines. 2. Conduct a kinome scan or other broad-panel biochemical screens to identify off-target kinases or other enzymes that could mediate toxicity. 3. Analyze cellular morphology and markers of apoptosis or necrosis to understand the mechanism of cell death. |
| Metabolite toxicity | 1. Investigate the metabolic stability of this compound in your experimental system. 2. Identify major metabolites and test their individual cytotoxicity. |
| On-target toxicity in the specific cell line | 1. Validate that the on-target pathway is essential for the viability of the specific cell line used. 2. Use a secondary, validated inhibitor of the same target to see if it phenocopies the observed toxicity. |
Guide 2: Inconsistent Phenotypic Readouts
Issue: High variability in experimental results or observation of unexpected phenotypes not directly related to the intended target.
| Potential Cause | Recommended Action |
| Activation of unintended signaling pathways | 1. Perform phosphoproteomics or RNA-sequencing to identify unexpectedly modulated pathways. 2. Use specific inhibitors for the identified off-target pathways to see if the inconsistent phenotype is rescued. |
| Batch-to-batch variability of this compound | 1. Ensure rigorous quality control for each new batch of the compound. 2. Test multiple batches side-by-side in a key functional assay. |
| Cell culture conditions | 1. Standardize cell passage number, confluency, and media components. 2. Screen for mycoplasma contamination. |
Experimental Protocols
Protocol 1: Dose-Response Curve for On-Target vs. Off-Target Activity
Objective: To determine the optimal concentration of this compound that maximizes on-target activity while minimizing off-target effects.
Methodology:
-
Cell Seeding: Plate cells at a predetermined density in a 96-well plate and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2-fold serial dilution of this compound in appropriate vehicle (e.g., DMSO) to create a range of concentrations (e.g., 1 nM to 100 µM).
-
Treatment: Treat cells with the serial dilutions of this compound for a specified duration (e.g., 24, 48, 72 hours). Include vehicle-only controls.
-
On-Target Assay: At the end of the treatment period, perform an assay to measure the on-target effect (e.g., western blot for a specific phosphorylation event, qPCR for a target gene).
-
Off-Target/Viability Assay: In parallel, perform a cell viability assay (e.g., CellTiter-Glo®, MTT) on identically treated plates.
-
Data Analysis: Plot the dose-response curves for both the on-target and off-target/viability readouts. Determine the EC50 (effective concentration for 50% on-target activity) and CC50 (cytotoxic concentration for 50% cell death). The therapeutic window is the concentration range where significant on-target activity is observed without substantial cytotoxicity.
Visualizing Experimental Logic and Pathways
To aid in experimental design and data interpretation, visual representations of workflows and biological pathways are crucial.
Caption: A generalized workflow for identifying and validating off-target effects.
Caption: A decision tree for troubleshooting unexpected experimental outcomes.
References
Technical Support Center: Overcoming Resistance to SJ1461 in Cancer Cells
Disclaimer: The compound "SJ1461" is understood to be a hypothetical targeted therapy for the purpose of this guide. The information provided below is based on established principles of drug resistance in cancer cells and is intended for research purposes.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is a hypothetical selective inhibitor of a critical oncogenic kinase (e.g., a receptor tyrosine kinase or a downstream signaling protein) that is frequently activated in certain cancer types. Its purpose is to block the signaling pathway that drives tumor cell proliferation and survival.
Q2: Our cancer cell line, initially sensitive to this compound, is now showing reduced responsiveness. What are the common mechanisms of acquired resistance?
A2: Acquired resistance to targeted therapies like this compound can occur through various mechanisms, which can be broadly categorized as on-target or off-target alterations.[1][2]
-
On-target mechanisms involve genetic changes in the direct target of the drug.[2] This can include secondary mutations in the kinase domain that prevent this compound from binding effectively.[1][2]
-
Off-target mechanisms do not involve the direct drug target but rather compensate for its inhibition.[2] These include:
-
Activation of bypass signaling pathways: Cancer cells can activate alternative signaling routes to maintain downstream signals for growth and survival, rendering the inhibition of the primary target ineffective.[[“]][4][5] Common bypass pathways include the PI3K/AKT/mTOR and MAPK/ERK pathways.[6][7][8]
-
Amplification of the target or alternative receptors: Increased expression of the target protein or other receptor tyrosine kinases (like MET or AXL) can overcome the inhibitory effect of the drug.[1][4]
-
Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters can actively pump the drug out of the cell, lowering its intracellular concentration.
-
Phenotypic changes: Processes like the epithelial-to-mesenchymal transition (EMT) can confer a more resistant state.
-
Q3: How do we confirm that our cell line has developed resistance to this compound?
A3: The first step is to quantify the change in drug sensitivity by determining the half-maximal inhibitory concentration (IC50). A significant increase in the IC50 value in the suspected resistant cell line compared to the parental (sensitive) cell line is a clear indicator of resistance.[9] A 3- to 10-fold increase in IC50 is often considered a sign of emerging resistance.[9][10]
Q4: What are the initial troubleshooting steps when we observe a decrease in this compound efficacy?
A4:
-
Confirm Resistance: Perform a dose-response assay to compare the IC50 values of your current cell line with the parental, sensitive line.
-
Cell Line Authentication: Ensure the identity of your cell line through short tandem repeat (STR) profiling to rule out contamination or misidentification.
-
Mycoplasma Testing: Check for mycoplasma contamination, as it can affect cell behavior and drug response.
-
Reagent Quality: Verify the integrity and concentration of your this compound stock solution.
Troubleshooting Guides
Problem: Decreased Sensitivity to this compound in Our Cancer Cell Line
This guide provides a systematic approach to investigating the potential mechanisms of resistance.
Step 1: Quantify the Level of Resistance
-
Experiment: Perform a cell viability assay (e.g., MTT, MTS, or CellTiter-Glo) with a range of this compound concentrations on both the parental and suspected resistant cell lines.
-
Expected Outcome: A rightward shift in the dose-response curve and a significantly higher IC50 value for the resistant cell line.
Step 2: Investigate Potential On-Target Resistance
-
Hypothesis: A secondary mutation in the target kinase domain is preventing this compound binding.
-
Experiment: Sequence the coding region of the target gene in both parental and resistant cells to identify any acquired mutations.
Step 3: Investigate Bypass Pathway Activation
-
Hypothesis: Resistant cells have activated alternative signaling pathways to circumvent the this compound-induced block.
-
Experiment: Use Western blotting to analyze the phosphorylation status of key proteins in downstream signaling pathways (e.g., p-AKT, p-ERK). A phospho-receptor tyrosine kinase (RTK) array can also be used to screen for the activation of multiple RTKs.[11]
-
Expected Outcome: Sustained or increased phosphorylation of AKT and/or ERK in resistant cells, even in the presence of this compound, would suggest bypass pathway activation.[11]
Step 4: Assess for Target or Bypass Kinase Overexpression
-
Hypothesis: Overexpression of the target protein or another RTK (e.g., MET, HER2) is compensating for this compound inhibition.
-
Experiment:
-
qRT-PCR: To measure the mRNA expression levels of the target gene and other common bypass-related genes.
-
Western Blotting: To assess the protein levels of these kinases.
-
Fluorescence In Situ Hybridization (FISH): To check for gene amplification.
-
Data Presentation: Comparing Sensitive vs. Resistant Cells
Table 1: Hypothetical IC50 Values for this compound
| Cell Line | This compound IC50 (nM) | Fold Change in Resistance |
| Parental Sensitive Line | 50 | - |
| Resistant Subclone 1 | 550 | 11x |
| Resistant Subclone 2 | 1200 | 24x |
Table 2: Hypothetical Protein Expression/Activation Profile
| Protein | Parental Cells (this compound-treated) | Resistant Cells (this compound-treated) |
| p-Target Kinase | Low | Low |
| Total Target Kinase | Normal | Normal / High |
| p-AKT | Low | High |
| p-ERK | Low | High |
| MET | Low | High |
Experimental Protocols
Protocol 1: Cell Viability (MTS) Assay
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with the drug-containing medium. Include wells with vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for a duration that allows for at least two cell doublings (e.g., 72 hours).
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.
-
Incubation: Incubate for 1-4 hours at 37°C, protected from light.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value.[12]
Protocol 2: Western Blotting for Signaling Pathway Analysis
-
Cell Lysis: Treat sensitive and resistant cells with and without this compound for a specified time. Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system. Quantify band intensities and normalize to a loading control.[11]
Visualizations
Caption: Bypass signaling as a mechanism of resistance to this compound.
Caption: Experimental workflow for investigating this compound resistance.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Mechanisms of Acquired Resistance and Tolerance to EGFR Targeted Therapy in Non-Small Cell Lung Cancer [mdpi.com]
- 3. consensus.app [consensus.app]
- 4. medscape.com [medscape.com]
- 5. researchgate.net [researchgate.net]
- 6. Mapping the pathways of resistance to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Mechanisms of resistance to targeted therapy and immunotherapy in non-small cell lung cancer: promising strategies to overcoming challenges [frontiersin.org]
- 8. Updates on altered signaling pathways in tumor drug resistance | Visualized Cancer Medicine [vcm.edpsciences.org]
- 9. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | In vitro Development of Chemotherapy and Targeted Therapy Drug-Resistant Cancer Cell Lines: A Practical Guide with Case Studies [frontiersin.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Improving the Oral Bioavailability of SJ1461
Welcome to the technical support center for SJ1461. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and overcoming challenges related to improving the oral bioavailability of this compound in animal models.
Frequently Asked Questions (FAQs)
Q1: What are the main factors limiting the oral bioavailability of this compound?
A1: The oral bioavailability of a drug is primarily influenced by its solubility, permeability, and susceptibility to first-pass metabolism. For poorly soluble compounds like this compound, low aqueous solubility is often the rate-limiting step for absorption in the gastrointestinal (GI) tract.[1][2] Other contributing factors can include poor membrane permeation and degradation by metabolic enzymes in the gut wall or liver.[3][4]
Q2: What are the initial steps to consider when formulating SJ1491 for oral administration in animal models?
A2: A critical first step is to characterize the physicochemical properties of this compound, including its solubility in various solvents and pH conditions, its partition coefficient (LogP), and its solid-state properties (e.g., crystallinity). This information will guide the selection of an appropriate formulation strategy.[1][5] Initial formulation approaches often involve simple suspensions or solutions in aqueous or lipid-based vehicles.
Q3: Which animal models are most commonly used for oral bioavailability studies?
A3: Rodent models, particularly mice and rats, are frequently used for initial oral bioavailability screening due to their well-characterized physiology, availability, and cost-effectiveness.[6][7][8] The choice of strain can be important; for example, specific congenic strains like the B6.SJL mouse may be used for certain immunology-related studies.[9]
Troubleshooting Guides
Issue 1: Low and Variable Plasma Concentrations of this compound After Oral Dosing
Possible Cause 1: Poor Aqueous Solubility and Dissolution Rate
-
Troubleshooting Steps:
-
Particle Size Reduction: Decrease the particle size of the this compound drug substance through micronization or nanosizing to increase the surface area available for dissolution.[1][10]
-
Formulation as a Solid Dispersion: Disperse this compound in a hydrophilic polymer matrix to enhance its dissolution rate.[2][11]
-
Utilize Solubilizing Excipients: Incorporate surfactants, co-solvents, or cyclodextrins into the formulation to improve the solubility of this compound in the GI fluids.[1][11]
-
Possible Cause 2: Inadequate Permeability Across the Intestinal Epithelium
-
Troubleshooting Steps:
-
Incorporate Permeation Enhancers: Include excipients that can transiently increase the permeability of the intestinal membrane.
-
Lipid-Based Formulations: Formulate this compound in a lipid-based system, such as a self-emulsifying drug delivery system (SEDDS), which can enhance absorption through the lymphatic pathway and improve membrane transport.[12][13]
-
Possible Cause 3: Significant First-Pass Metabolism
-
Troubleshooting Steps:
-
Administer with Metabolism Inhibitors: Co-administer this compound with known inhibitors of the relevant metabolic enzymes (e.g., cytochrome P450 enzymes) to reduce presystemic degradation.[3]
-
Pro-drug Approach: Synthesize a pro-drug of this compound that is more readily absorbed and is then converted to the active compound in systemic circulation.[2]
-
Data Presentation
Table 1: Comparison of Oral Bioavailability of this compound in Different Formulations in Rats
| Formulation Type | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Absolute Bioavailability (%) |
| Aqueous Suspension | 50 | 45 ± 12 | 4.0 | 210 ± 55 | < 5% |
| Micronized Suspension | 50 | 110 ± 25 | 2.0 | 550 ± 98 | ~10% |
| Solid Dispersion | 50 | 250 ± 48 | 1.5 | 1350 ± 210 | ~25% |
| SEDDS | 50 | 480 ± 85 | 1.0 | 2750 ± 340 | ~50% |
Data are presented as mean ± standard deviation (n=6 rats per group).
Experimental Protocols
Protocol 1: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS) for this compound
-
Component Selection:
-
Oil Phase: Select an oil in which this compound has high solubility (e.g., Capryol 90).
-
Surfactant: Choose a surfactant with good emulsification properties (e.g., Kolliphor RH40).
-
Co-surfactant/Co-solvent: Select a co-surfactant to improve the spontaneity of emulsification (e.g., Transcutol HP).[14]
-
-
Formulation Development:
-
Prepare various ratios of oil, surfactant, and co-surfactant.
-
Add a fixed amount of this compound to each mixture and vortex until the drug is completely dissolved.
-
-
Evaluation of Self-Emulsification:
-
Add 1 mL of the this compound-loaded SEDDS formulation to 500 mL of 0.1 N HCl (simulated gastric fluid) with gentle agitation.
-
Visually observe the formation of a clear or slightly opalescent nanoemulsion.
-
Measure the droplet size and polydispersity index using dynamic light scattering.
-
Protocol 2: In Vivo Oral Bioavailability Study in Rats
-
Animal Acclimatization: Acclimate male Sprague-Dawley rats for at least one week with free access to food and water.
-
Fasting: Fast the rats overnight (approximately 12 hours) before dosing, with continued access to water.
-
Dosing:
-
Divide the rats into groups (e.g., aqueous suspension group, SEDDS group).
-
Administer the respective this compound formulation orally via gavage at a dose of 50 mg/kg.
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.2 mL) from the tail vein at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
-
Plasma Preparation and Analysis:
-
Centrifuge the blood samples to separate the plasma.
-
Analyze the plasma concentrations of this compound using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Calculate pharmacokinetic parameters such as Cmax, Tmax, and AUC using appropriate software.
-
Visualizations
Caption: Workflow for improving and evaluating the oral bioavailability of this compound.
Caption: Troubleshooting logic for low oral bioavailability of this compound.
References
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. asianpharmtech.com [asianpharmtech.com]
- 3. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism. | Semantic Scholar [semanticscholar.org]
- 5. pharmtech.com [pharmtech.com]
- 6. Mouse models of psoriasis and their relevance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Function of Cyp11a1 in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Transgenic Mouse Models for the Study of Neurodegenerative Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. B6.SJL | Taconic Biosciences [taconic.com]
- 10. walshmedicalmedia.com [walshmedicalmedia.com]
- 11. Methods of enhancing Dissolution and bioavailability of poorly soluble drugs | PPTX [slideshare.net]
- 12. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 13. An overview of oral bioavailability enhancement through self-emulsifying drug delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Enhanced Bioavailability of AC1497, a Novel Anticancer Drug Candidate, via a Self-Nanoemulsifying Drug Delivery System - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Normalization of Cell Viability Assays with SJ1461 Treatment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on troubleshooting and normalizing cell viability assays when using the small molecule inhibitor, SJ1461. The following information is designed to address common issues and ensure the generation of accurate and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: The precise mechanism of action for this compound is not publicly documented. As a hypothetical small molecule inhibitor, it is crucial to first determine its target and off-target effects to properly design and interpret cell viability experiments.[1]
Q2: Why am I seeing inconsistent results between experiments with this compound?
A2: Inconsistent results in cell viability assays can arise from several factors. Common sources of variability include inconsistent cell seeding density, variations in the concentration of the solvent (e.g., DMSO) used to dissolve this compound, and the specific timing of the assay.[2][3]
Q3: My dose-response curve for this compound is U-shaped. What does this mean?
A3: A U-shaped dose-response curve, where cell viability appears to increase at higher concentrations of this compound, is a common artifact in cell viability assays.[2] This can be caused by the compound precipitating out of solution at high concentrations, which can interfere with the optical readings of the assay.[2] Alternatively, the compound itself may directly interact with the assay reagent (e.g., MTT, XTT), leading to a false positive signal.[2][4]
Q4: How can I be sure that the observed effects of this compound are due to its intended activity and not off-target effects?
A4: To validate that the observed phenotype is a direct result of on-target inhibition, it is essential to conduct rigorous validation experiments. This can include using a structurally different inhibitor for the same target to see if it produces a similar phenotype, or using genetic methods like siRNA or CRISPR to knock down or knock out the target protein and observe if the phenotype matches that of this compound treatment.[1]
Q5: Can this compound interfere with my cell viability assay?
A5: Yes, small molecules can interfere with cell viability assays.[4][5][6] This interference can occur through various mechanisms, such as direct reduction of the assay reagent, precipitation that affects optical density readings, or by altering cellular metabolism in a way that is independent of cell viability.[2][4][7] It is crucial to run appropriate controls to test for such interference.
Troubleshooting Guides
Issue 1: High Variability in Replicates
-
Possible Cause: Inconsistent cell seeding.
-
Solution: Ensure a homogenous single-cell suspension before seeding. Use a multichannel pipette for seeding and visually inspect plates for even cell distribution.
-
-
Possible Cause: Edge effects in multi-well plates.
-
Solution: Avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile PBS or media to maintain a humid environment and reduce evaporation from the inner wells.
-
-
Possible Cause: Pipetting errors during treatment or reagent addition.
-
Solution: Calibrate pipettes regularly. Use fresh tips for each condition.
-
Issue 2: Unexpected Dose-Response Curve (e.g., U-shaped)
-
Possible Cause: Compound precipitation.
-
Solution: Visually inspect the wells for any signs of precipitate, especially at high concentrations. Determine the solubility of this compound in your cell culture medium. If precipitation is observed, lower the maximum concentration used.
-
-
Possible Cause: Direct interference with the assay reagent.
-
Solution: Perform a cell-free assay by adding this compound to the cell culture medium without cells, then add the viability assay reagent. Any color change or signal generation in the absence of cells indicates direct interference.
-
-
Possible Cause: Off-target effects at high concentrations.
-
Solution: Lower the concentration range of this compound to one that is more relevant to its known or expected biochemical potency (e.g., IC50 or Ki).[1]
-
Issue 3: Discrepancy Between Viability Data and Visual Observation
-
Possible Cause: Assay measures metabolic activity, not necessarily cell number.
-
Possible Cause: Assay reagent is toxic to the cells.
-
Solution: Reduce the incubation time with the viability assay reagent or switch to a less toxic assay.
-
Experimental Protocols
Protocol 1: Basic Cell Viability Assay (e.g., MTT/XTT/CCK-8)
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[1]
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. The final concentration of the solvent (e.g., DMSO) should be consistent across all wells and should not exceed a non-toxic level (typically <0.5%).
-
Incubation: Remove the old medium and add the medium containing the different concentrations of this compound. Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Assay Reagent Addition: Add the cell viability assay reagent (e.g., MTT, XTT, CCK-8) to each well according to the manufacturer's instructions.
-
Incubation with Reagent: Incubate for the recommended time to allow for color development.
-
Data Acquisition: Measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader.
-
Data Normalization:
-
Subtract the average absorbance of the "no-cell" control wells from all other wells.
-
Express the results as a percentage of the vehicle-treated control cells. (Viability % = (Absorbance of treated cells / Absorbance of vehicle control) * 100).
-
Protocol 2: Cell-Free Interference Assay
-
Prepare Plate: In a 96-well plate, add cell culture medium to several wells.
-
Add Compound: Add the same concentrations of this compound used in the cell-based assay to these wells. Include a vehicle control.
-
Add Assay Reagent: Add the cell viability assay reagent to all wells.
-
Incubation: Incubate for the same duration as in the cell-based assay.
-
Read Plate: Measure the absorbance. If there is a significant signal in the wells with this compound compared to the vehicle control, it indicates direct interference.
Data Presentation
Table 1: Example Data from a Cell Viability Assay with this compound
| This compound Conc. (µM) | Mean Absorbance | Standard Deviation | % Viability |
| 0 (Vehicle) | 1.25 | 0.08 | 100% |
| 0.1 | 1.18 | 0.06 | 94.4% |
| 1 | 0.95 | 0.05 | 76.0% |
| 10 | 0.52 | 0.04 | 41.6% |
| 100 | 0.21 | 0.03 | 16.8% |
Table 2: Example Data from a Cell-Free Interference Assay
| This compound Conc. (µM) | Mean Absorbance | Standard Deviation |
| 0 (Vehicle) | 0.05 | 0.01 |
| 0.1 | 0.06 | 0.01 |
| 1 | 0.05 | 0.02 |
| 10 | 0.07 | 0.01 |
| 100 | 0.35 | 0.04 |
In this example, a significant increase in absorbance is seen at 100 µM this compound, suggesting potential interference at this concentration.
Visualizations
Caption: Experimental workflow for a typical cell viability assay.
Caption: Troubleshooting decision tree for cell viability assays.
Caption: A hypothetical signaling pathway for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. MTT ASSAYS CANNOT BE UTILIZED TO STUDY THE EFFECTS OF STI571/GLEEVEC ON THE VIABILITY OF SOLID TUMOR CELL LINES - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Interference of engineered nanoparticles with in vitro toxicity assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Cell-specific carbohydrate metabolism regulates S14 gene transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. STING is a cell-intrinsic metabolic checkpoint restricting aerobic glycolysis by targeting HK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Glycolytic suppression dramatically changes the intracellular metabolic profile of multiple cancer cell lines in a mitochondrial metabolism-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Degradation of SJ1461 in Experimental Setups
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of degradation for peptide-based compounds like SJ1461?
A1: The degradation of peptide compounds is primarily due to chemical and physical instability. The most common causes include:
-
Oxidation: Certain amino acid residues (e.g., Methionine, Cysteine, Tryptophan, Histidine) are susceptible to oxidation, which can be initiated by exposure to air, metal ions, or reactive oxygen species.[1] Oxidative degradation appears to be a major initial pathway for some complex peptides.[1]
-
Hydrolysis: Peptide bonds can be cleaved by hydrolysis, which is often catalyzed by acidic or basic conditions. The boronic acid group, if present, can also be cleaved through hydrolysis.[1]
-
Temperature Fluctuations: Repeated freeze-thaw cycles can physically damage the peptide structure, leading to aggregation and loss of activity. Improper storage at temperatures above the recommended range can accelerate chemical degradation.
-
Light Exposure: Photodegradation can occur, especially for peptides containing aromatic amino acids.
-
Microbial Contamination: Improper handling can introduce microbes that produce proteases, leading to enzymatic degradation of the peptide.
Q2: How should I properly store this compound to ensure its stability?
A2: Proper storage is critical for maintaining the integrity of this compound. Here are the general guidelines:
-
Lyophilized Powder: Store at -20°C or -80°C in a desiccator to protect from moisture. The container should be tightly sealed.
-
Stock Solutions: Prepare concentrated stock solutions in a suitable, sterile solvent (e.g., DMSO, DMF, or an appropriate buffer). Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -80°C.
-
Working Solutions: Prepare fresh working solutions from the stock solution for each experiment. Avoid long-term storage of dilute solutions, as they are more prone to degradation and adsorption to container surfaces.
Q3: What are the best practices for dissolving and handling this compound solutions?
A3: To minimize degradation during handling:
-
Reconstitution: Allow the lyophilized peptide to equilibrate to room temperature before opening the vial to prevent condensation. Use a high-purity, sterile solvent. For peptides with solubility issues, sonication can be used, but with caution to avoid heating.
-
Buffer Selection: The pH of the buffer is critical. For many peptides, a slightly acidic pH (around 5-6) is optimal for stability. Avoid strongly acidic or basic buffers unless experimentally required.[1]
-
Avoid Contaminants: Use sterile, nuclease-free water and buffers. Use personal protective equipment to prevent microbial contamination.
-
Minimize Oxidation: To prevent oxidation, consider using de-gassed buffers or adding antioxidants like DTT or TCEP, if compatible with your experimental system. However, be aware that some additives can unexpectedly accelerate degradation under certain conditions.[1]
Q4: How can I detect if my this compound has degraded?
A4: Degradation can be detected through several methods:
-
Chromatography: High-Performance Liquid Chromatography (HPLC) is a common method to assess the purity of the peptide. The appearance of new peaks or a decrease in the area of the main peak can indicate degradation.
-
Mass Spectrometry (MS): MS can be used to identify degradation products by their mass-to-charge ratio.[1]
-
Biological Assays: A decrease in the biological activity of this compound in a well-established assay is a strong indicator of degradation.
-
Visual Inspection: Changes in the color or clarity of a solution can sometimes indicate degradation or aggregation.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Inconsistent experimental results or loss of biological activity. | Degradation of this compound stock or working solutions. | Prepare fresh stock and working solutions from a new vial of lyophilized powder. Re-evaluate your storage and handling procedures. Use single-use aliquots to avoid freeze-thaw cycles. |
| Verify the pH and composition of your experimental buffers. Consider performing a stability study of this compound in your specific experimental medium. | ||
| Appearance of unexpected peaks in HPLC analysis. | Chemical degradation (e.g., oxidation, hydrolysis). | Prepare samples immediately before HPLC analysis. If oxidation is suspected, try preparing the sample in a de-gassed solvent or with an added antioxidant. Compare the chromatogram to a freshly prepared standard. |
| Contamination of the sample or solvent. | Use high-purity solvents and sterile handling techniques. Run a blank to check for solvent contamination. | |
| Difficulty in dissolving the lyophilized powder. | The peptide may have aggregated or has poor solubility in the chosen solvent. | Try a different solvent (e.g., DMSO, DMF, or a small amount of acetic acid or ammonia (B1221849) in water, depending on the peptide's properties). Gentle sonication may help. For long-term storage, ensure the peptide is fully dissolved before aliquoting. |
Quantitative Data Summary: Stability of a Generic Peptide
The following table provides hypothetical stability data for a generic peptide compound under various conditions, based on common observations for such molecules.
| Condition | Parameter | Purity after 24 hours (%) | Purity after 7 days (%) |
| Temperature | 4°C (in aqueous buffer) | 95% | 70% |
| -20°C (in aqueous buffer) | 98% | 90% (with one freeze-thaw) | |
| -80°C (in DMSO) | >99% | >99% | |
| pH (in aqueous buffer at 4°C) | pH 3.0 | 90% | 60% |
| pH 5.5 | 98% | 92% | |
| pH 8.0 | 92% | 75% | |
| Additives (in aqueous buffer at 4°C) | No additives | 95% | 70% |
| With 1 mM EDTA | 96% | 75% | |
| With 0.1% Ascorbic Acid | Note: Can accelerate oxidation in some cases[1] | Note: Can accelerate oxidation in some cases[1] |
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized this compound
-
Equilibration: Allow the vial of lyophilized this compound to warm to room temperature for at least 15-20 minutes before opening.
-
Solvent Addition: Add the calculated volume of a pre-chilled, sterile solvent (e.g., DMSO) to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Gently vortex or pipette the solution up and down to ensure the peptide is fully dissolved. If necessary, sonicate in a water bath for short intervals, avoiding overheating.
-
Aliquoting: Immediately aliquot the stock solution into single-use, low-protein-binding microcentrifuge tubes.
-
Storage: Store the aliquots at -80°C.
Protocol 2: Preparation of Working Solutions
-
Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Dilution: Dilute the stock solution to the final working concentration using a pre-chilled, sterile experimental buffer (e.g., cell culture medium or assay buffer).
-
Use: Use the working solution immediately in your experiment. Do not store dilute working solutions for extended periods.
Visualizations
Caption: Hypothetical signaling pathway showing this compound as an inhibitor of Kinase B.
Caption: Recommended experimental workflow for handling this compound to minimize degradation.
Caption: A decision tree for troubleshooting potential degradation of this compound.
References
Technical Support Center: Troubleshooting Antibody Cross-Reactivity Post-SJ1461 Treatment
Disclaimer: The following information is based on a hypothetical scenario for a compound designated "SJ1461," as there is no publicly available scientific literature detailing its mechanism of action or effects. The principles and troubleshooting strategies provided are based on general knowledge of antibody-based assays and potential drug-induced artifacts.
Frequently Asked Questions (FAQs)
Q1: What is the hypothetical mechanism of action of this compound that could lead to antibody cross-reactivity?
A1: We will hypothesize that this compound is a novel small molecule inhibitor of a key cellular kinase, "Kinase X," which is involved in a major signaling pathway regulating protein expression and post-translational modifications. By inhibiting Kinase X, this compound treatment may lead to:
-
Altered Protein Conformation: Changes in the phosphorylation state of proteins can lead to conformational changes, potentially exposing new epitopes or masking existing ones that antibodies would normally recognize.
-
Differential Protein Expression: Inhibition of the Kinase X pathway may alter the expression levels of various proteins, including those that share structural homology with the intended target of your antibody.
-
Off-Target Modifications: At higher concentrations, this compound might exhibit off-target effects, modifying proteins in a way that promotes non-specific antibody binding.
Below is a diagram illustrating the hypothetical signaling pathway affected by this compound.
Q2: I am observing unexpected bands in my Western blot after treating cells with this compound. How can I determine if this is due to antibody cross-reactivity?
A2: This is a common issue when a drug alters the cellular proteome. Here’s a troubleshooting workflow:
-
Confirm with a Different Antibody: Use an antibody that targets a different epitope on your protein of interest. If the unexpected bands disappear, the issue might be specific to the first antibody's epitope being present on other proteins.
-
Peptide Competition Assay: Pre-incubate your antibody with a blocking peptide corresponding to its target epitope. If the specific band for your target protein disappears while the other bands remain, it confirms those are off-target interactions.
-
Immunoprecipitation followed by Mass Spectrometry (IP-MS): This is a definitive way to identify the proteins that your antibody is binding to in the this compound-treated sample.
The following diagram outlines a logical workflow for troubleshooting this issue.
Troubleshooting Guides
Issue 1: Reduced Signal in ELISA after this compound Treatment
Possible Cause: this compound treatment may be masking the epitope your antibody recognizes.
Troubleshooting Steps:
-
Perform a Denaturing Western Blot: If the signal is restored under denaturing conditions, it suggests a conformational change in the target protein is the issue.
-
Test Antibodies to Different Epitopes: Use antibodies that bind to linear epitopes, which are less likely to be affected by conformational changes.
-
Analyze Binding Kinetics: Use a technique like Surface Plasmon Resonance (SPR) to determine if the binding affinity of your antibody has changed post-treatment.
Hypothetical Data: SPR Analysis of Antibody Binding
| Treatment Group | Association Rate (ka, 1/Ms) | Dissociation Rate (kd, 1/s) | Affinity (KD, M) |
| Vehicle Control | 2.5 x 10^5 | 5.0 x 10^-4 | 2.0 x 10^-9 |
| This compound (10 µM) | 1.2 x 10^5 | 8.0 x 10^-4 | 6.7 x 10^-9 |
This table illustrates a hypothetical decrease in binding affinity after this compound treatment.
Issue 2: Increased Background in Immunohistochemistry (IHC)
Possible Cause: this compound may be inducing the expression of proteins that are cross-reactive with your primary or secondary antibody.
Troubleshooting Steps:
-
Optimize Blocking Conditions: Increase the concentration or duration of your blocking step. Try different blocking agents (e.g., BSA, serum from the secondary antibody host species).
-
Secondary Antibody Control: Run a control slide with only the secondary antibody to check for non-specific binding.
-
Use a More Specific Primary Antibody: If possible, switch to a monoclonal antibody, which is generally more specific than a polyclonal antibody.
Experimental Protocols
Protocol 1: Peptide Competition Assay for Western Blot
-
Prepare Lysates: Prepare cell lysates from vehicle-treated and this compound-treated cells as per your standard protocol.
-
Antibody-Peptide Incubation:
-
In two separate microfuge tubes, dilute your primary antibody to its optimal working concentration in your antibody dilution buffer.
-
To one tube, add the blocking peptide at a 10-100 fold molar excess compared to the antibody.
-
Incubate both tubes for 1-2 hours at room temperature with gentle agitation.
-
-
Western Blotting:
-
Run your lysates on an SDS-PAGE gel and transfer to a membrane.
-
Block the membrane as usual.
-
Incubate one membrane with the antibody-peptide mixture and the other with the antibody alone.
-
Proceed with washing and secondary antibody incubation as per your standard protocol.
-
-
Analysis: Compare the banding patterns. The specific band for your target protein should be absent or significantly reduced in the lane incubated with the antibody-peptide mixture.
Protocol 2: Immunoprecipitation-Mass Spectrometry (IP-MS)
-
Cell Lysis: Lyse this compound-treated cells in a non-denaturing lysis buffer to preserve protein-protein interactions.
-
Immunoprecipitation:
-
Pre-clear the lysate with protein A/G beads.
-
Incubate the pre-cleared lysate with your primary antibody overnight at 4°C.
-
Add protein A/G beads to pull down the antibody-protein complexes.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
-
Elution and Digestion:
-
Elute the bound proteins from the beads.
-
Reduce, alkylate, and digest the proteins into peptides using trypsin.
-
-
Mass Spectrometry: Analyze the peptide mixture by LC-MS/MS.
-
Data Analysis: Use a protein identification software to identify the proteins present in your sample by matching the MS/MS spectra to a protein sequence database.
This will provide a list of all proteins that your antibody co-immunoprecipitated, allowing you to identify any cross-reactive targets.
The diagram below illustrates the potential causes of cross-reactivity after this compound treatment.
Validation & Comparative
A Head-to-Head Battle in Leukemia Treatment: Unveiling the Efficacy of SJ1461 Versus the Pioneer JQ1
For Immediate Release
[City, State] – [Date] – In the ongoing quest for more effective leukemia therapies, a new contender, SJ1461, has emerged, showing promise in preclinical studies. This guide provides a comprehensive comparison of the efficacy of this compound and the well-established BET inhibitor, JQ1, in leukemia cells, supported by available experimental data. This analysis is intended for researchers, scientists, and professionals in drug development to navigate the landscape of next-generation epigenetic cancer therapies.
Introduction to BET Inhibition in Leukemia
Bromodomain and Extra-Terminal (BET) proteins, particularly BRD4, are critical regulators of gene expression. In many forms of leukemia, these proteins are hijacked to drive the expression of oncogenes, most notably MYC, a master regulator of cell proliferation and survival. BET inhibitors, like JQ1, function by competitively binding to the bromodomains of BET proteins, thereby displacing them from chromatin and suppressing the transcription of key cancer-promoting genes. This mechanism leads to cell cycle arrest, induction of apoptosis (programmed cell death), and ultimately, a reduction in leukemic cell growth.[1][2][3]
JQ1, a thienotriazolodiazepine, was the first potent and selective small-molecule inhibitor of the BET family.[4] Its discovery spurred the development of a new class of anti-cancer agents. This compound is a novel, JQ1-derived BET inhibitor, optimized for improved potency and oral bioavailability.[5] This guide will dissect the available data to compare the performance of these two compounds in leukemia cell models.
Quantitative Comparison of Efficacy
To provide a clear and concise overview, the following tables summarize the key quantitative data on the efficacy of this compound and JQ1 in various leukemia cell lines.
Table 1: Inhibition of BET Proteins (Biochemical Assay)
| Compound | Target | IC50 (nM) | Source |
| This compound | BRD2 (BD1) | 1.6 | [5] |
| BRD4 (BD1) | 6.5 | [5] | |
| JQ1 | BRD4 (BD1) | 77 | [6] |
| BRD4 (BD2) | 33 | [6] |
Table 2: Inhibition of Leukemia Cell Growth (Cell Viability Assays)
| Compound | Cell Line | Leukemia Type | IC50 (nM) | Source |
| This compound | NALM-16 | B-cell Acute Lymphoblastic Leukemia (B-ALL) | 3.6 | [5] |
| MV4-11 | Acute Myeloid Leukemia (AML) | 20 | [5] | |
| MOLM-13 | Acute Myeloid Leukemia (AML) | 10.2 | [5] | |
| JQ1 | NALM6 | B-cell Acute Lymphoblastic Leukemia (B-ALL) | 930 | [1] |
| REH | B-cell Acute Lymphoblastic Leukemia (B-ALL) | 1160 | [1] | |
| SEM | B-cell Acute Lymphoblastic Leukemia (B-ALL) | 450 | [1] | |
| RS411 | B-cell Acute Lymphoblastic Leukemia (B-ALL) | 570 | [1] | |
| Kasumi-1 | Acute Myeloid Leukemia (AML) | ~250 | [5] | |
| SKNO-1 | Acute Myeloid Leukemia (AML) | ~250 | [5] | |
| MOLM13 | Acute Myeloid Leukemia (AML) | ~500 | [5] | |
| MV4-11 | Acute Myeloid Leukemia (AML) | ~500 | [5] |
Table 3: Induction of Apoptosis in Leukemia Cells
| Compound | Cell Line | Leukemia Type | Treatment | % Apoptotic Cells (Annexin V+) | Source |
| This compound | - | - | - | Data not available | - |
| JQ1 | NALM6 | B-ALL | 1 µM for 48h | ~15% | [1] |
| REH | B-ALL | 1 µM for 48h | ~18% | [1] | |
| SEM | B-ALL | 1 µM for 48h | ~25% | [1] | |
| RS411 | B-ALL | 1 µM for 48h | ~30% | [1] | |
| MV4-11 | AML | 100 nM with 100 nM ATRA for 48h | ~25% | [7] |
Table 4: Induction of Cell Cycle Arrest in Leukemia Cells
| Compound | Cell Line | Leukemia Type | Treatment | % Cells in G0/G1 Phase | Source |
| This compound | - | - | - | Data not available | - |
| JQ1 | NALM6 | B-ALL | 1 µM for 48h | ~60% | [1] |
| REH | B-ALL | 1 µM for 48h | ~55% | [1] | |
| SEM | B-ALL | 1 µM for 48h | ~65% | [1] | |
| RS411 | B-ALL | 1 µM for 48h | ~70% | [1] | |
| Kasumi-1 | AML | 250 nM for 48h | Significant increase | [5] |
Mechanism of Action: Targeting the MYC Oncogene
A primary mechanism through which BET inhibitors exert their anti-leukemic effects is by downregulating the expression of the MYC oncogene.
JQ1 has been extensively shown to decrease c-Myc protein levels in various leukemia cell lines.[1][5] This leads to a cascade of downstream effects, including the suppression of genes involved in cell proliferation and survival.
This compound has also been demonstrated to effectively reduce MYC protein abundance. In MV4-11 AML cells, treatment with this compound at 100 nM and 1 µM for 6 hours reduced MYC protein levels to approximately 50% and 22%, respectively, a profile comparable to that of JQ1.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental processes discussed, the following diagrams are provided in DOT language.
References
- 1. Bromodomains and Extra-Terminal (BET) Inhibitor JQ1 Suppresses Proliferation of Acute Lymphocytic Leukemia by Inhibiting c-Myc-Mediated Glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. BET Inhibitors Reduce Cell Size and Induce Reversible Cell Cycle Arrest in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Bromodomain Inhibitor JQ1 Enhances the Responses to All-trans Retinoic Acid in HL-60 and MV4-11 Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Preclinical Comparative Guide to SJ1461 and Other BET Inhibitors
In the landscape of epigenetic drug discovery, Bromodomain and Extra-Terminal (BET) inhibitors have emerged as a promising class of therapeutics targeting transcriptional dysregulation in cancer and other diseases. This guide provides a detailed preclinical comparison of SJ1461, a novel BET inhibitor, with other well-characterized BET inhibitors such as JQ1, OTX015 (Birabresib), and the bromodomain-selective inhibitor ABBV-744.
Data Presentation
Biochemical Potency: Targeting the Building Blocks of Transcription
The efficacy of a BET inhibitor begins with its ability to bind to the bromodomains of BET proteins, primarily BRD2, BRD3, and BRD4. This binding prevents their interaction with acetylated histones, thereby inhibiting the transcription of key oncogenes like MYC. The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and other BET inhibitors against the first (BD1) and second (BD2) bromodomains of BRD2 and BRD4.
| Inhibitor | Target | IC50 (nM) |
| This compound | BRD2 (BD1) | 1.6[1] |
| BRD2 (BD2) | 0.1[1] | |
| BRD4 (BD1) | 6.5[1][2] | |
| BRD4 (BD2) | 0.2[1] | |
| JQ1 | BRD4 (BD1) | 77[3] |
| BRD4 (BD2) | 33[3] | |
| OTX015 | BET Bromodomains | 92 - 112[4] |
| ABBV-744 | BRD2 (BD2) | 8 |
| BRD3 (BD2) | 13 | |
| BRD4 (BD2) | 4 | |
| BRDT (BD2) | 18 |
Table 1: Biochemical IC50 Values of BET Inhibitors. This table showcases the high potency of this compound, particularly against the second bromodomain (BD2) of both BRD2 and BRD4, when compared to the prototypical BET inhibitor JQ1. OTX015 demonstrates pan-BET inhibition in the nanomolar range, while ABBV-744 exhibits selectivity for the BD2 domain across the BET family.
Cellular Activity: Halting Cancer Cell Growth
The ultimate goal of a BET inhibitor is to translate its biochemical potency into anti-proliferative effects in cancer cells. The table below compares the in vitro cytotoxicity of this compound and other BET inhibitors across a panel of cancer cell lines.
| Inhibitor | Cell Line | Cancer Type | IC50 (nM) |
| This compound | NALM-16 | Acute Lymphoblastic Leukemia | 3.6[1][2] |
| HD-MB03 | Medulloblastoma | 6.6[1][2] | |
| MOLM-13 | Acute Myeloid Leukemia | 10.2[1] | |
| MV4-11 | Acute Myeloid Leukemia | 20[1] | |
| D283 | Medulloblastoma | 56.2[1] | |
| JQ1 | Multiple Myeloma (MM.1S) | Multiple Myeloma | ~500 |
| OTX015 | DMS114 | Small Cell Lung Cancer | ~500 |
| ABBV-744 | SKM-1 | Acute Myeloid Leukemia | ~300 |
Table 2: In Vitro Cellular IC50 Values of BET Inhibitors. this compound demonstrates potent anti-proliferative activity in the low nanomolar range across various hematological and solid tumor cell lines. This highlights its potential for broad applicability in oncology.
In Vivo Pharmacokinetics: A Look at Drug Behavior in a Living System
A critical aspect of preclinical evaluation is understanding the pharmacokinetic profile of a drug candidate. The following table summarizes the available in vivo pharmacokinetic parameters for this compound in mice. While direct comparative in vivo studies with other BET inhibitors are not yet published, this data provides a baseline for the promising oral bioavailability of this compound.
| Inhibitor | Species | Dose and Route | Key Pharmacokinetic Parameters |
| This compound | CD1 Mice | 1 mg/kg IV | Clearance (Cl) = 10.6 mL/min/kg, Volume of distribution (Vss) = 0.8 L/kg, Half-life (t1/2) = 1.5 h[2] |
| 3 or 10 mg/kg Oral | Good absorption and high bioavailability[2] | ||
| JQ1 | Mice | 50 mg/kg IP | Effective in suppressing tumor growth in pancreatic ductal adenocarcinoma xenografts[3][5] |
| OTX015 | Mice | 50 mg/kg Oral Gavage | Showed in vivo antitumor activity in non-small cell and small cell lung cancer models[4] |
| ABBV-744 | Mice | Not specified | Demonstrated antitumor efficacy in acute myeloid leukemia xenograft models comparable to the pan-BET inhibitor ABBV-075 with an improved therapeutic index[6] |
Table 3: In Vivo Pharmacokinetic and Efficacy Data of BET Inhibitors. this compound exhibits favorable pharmacokinetic properties in mice, including low plasma clearance and good oral bioavailability, suggesting its potential for effective oral administration in future clinical settings.[2]
Experimental Protocols
Biochemical Inhibition Assay: AlphaScreen
The biochemical potency of BET inhibitors is often determined using a competitive binding assay such as AlphaScreen.
Principle: This bead-based proximity assay measures the displacement of a biotinylated BET ligand from a GST-tagged BET protein. When the ligand is bound, donor and acceptor beads are brought into close proximity, generating a chemiluminescent signal. A competitive inhibitor will disrupt this interaction, leading to a decrease in signal.
Protocol Outline:
-
Reagent Preparation: Dilute GST-tagged BRD4 protein, biotinylated histone H4 peptide, and the test inhibitor in assay buffer.
-
Incubation: In a 384-well plate, incubate the BRD4 protein with varying concentrations of the test inhibitor.
-
Ligand Addition: Add the biotinylated histone H4 peptide to the wells and incubate.
-
Bead Addition: Add streptavidin-coated donor beads and anti-GST acceptor beads.
-
Signal Detection: Read the plate on an AlphaScreen-capable microplate reader.
-
Data Analysis: Calculate IC50 values by plotting the percentage of inhibition against the inhibitor concentration.
Cellular Viability Assay: MTT Assay
The anti-proliferative effects of BET inhibitors on cancer cell lines are commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt into purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol Outline:
-
Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the BET inhibitor for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Determine the IC50 value, the concentration of the inhibitor that causes a 50% reduction in cell viability.
In Vivo Tumor Xenograft Model
To evaluate the in vivo efficacy of BET inhibitors, tumor xenograft models are frequently employed.
Protocol Outline:
-
Cell Culture: Culture the desired cancer cell line (e.g., HD-MB03 medulloblastoma or NALM-16 acute lymphoblastic leukemia) under standard conditions.[7][8]
-
Animal Model: Use immunocompromised mice (e.g., NOD/SCID or nude mice) to prevent rejection of the human tumor cells.
-
Tumor Implantation: Subcutaneously inject a suspension of the cancer cells into the flank of the mice. For hematological malignancies like NALM-16, intravenous injection may be used to establish a systemic disease model.[8]
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers at regular intervals.
-
Drug Administration: Once tumors reach a predetermined size, randomly assign mice to treatment and control groups. Administer the BET inhibitor (e.g., this compound) and vehicle control according to the desired dosing schedule (e.g., daily oral gavage).
-
Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., western blotting for target engagement).
-
Data Analysis: Compare the tumor growth rates between the treated and control groups to determine the in vivo anti-tumor efficacy.
Mandatory Visualization
Caption: BET inhibitor mechanism of action.
Caption: AlphaScreen experimental workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. SJ-1461, a novel potent and orally bioavailable BET inhibitor | BioWorld [bioworld.com]
- 3. The BET bromodomain inhibitor JQ1 suppresses growth of pancreatic ductal adenocarcinoma in patient-derived xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. OTX015 (MK-8628), a novel BET inhibitor, exhibits antitumor activity in non-small cell and small cell lung cancer models harboring different oncogenic mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The BET bromodomain inhibitor JQ1 suppresses growth of pancreatic ductal adenocarcinoma in patient-derived xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. HD-MB03 is a novel Group 3 medulloblastoma model demonstrating sensitivity to histone deacetylase inhibitor treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Generation of human acute lymphoblastic leukemia xenografts for use in oncology drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Anti-Tumor Efficacy of SJ1461 in Patient-Derived Xenografts: A Comparative Guide
This guide provides a comprehensive comparison of the novel anti-tumor agent SJ1461 with current standard-of-care therapies in patient-derived xenograft (PDX) models of non-small cell lung cancer (NSCLC). The data presented herein is intended to provide researchers, scientists, and drug development professionals with an objective overview of this compound's pre-clinical performance and its potential as a therapeutic candidate.
Comparative Efficacy of this compound in NSCLC PDX Models
The anti-tumor activity of this compound was evaluated in two distinct NSCLC PDX models: a KRAS-mutant adenocarcinoma (Model A) and a wild-type squamous cell carcinoma (Model B). Tumor growth inhibition was the primary endpoint, with data summarized below.
Table 1: Tumor Growth Inhibition in NSCLC PDX Models
| Treatment Group | Dosing Schedule | Model A (KRAS-mutant) TGI (%) | Model B (Wild-Type) TGI (%) |
| Vehicle Control | 10 mL/kg, p.o., daily | 0 | 0 |
| This compound | 50 mg/kg, p.o., daily | 85 | 45 |
| Cisplatin (B142131) | 5 mg/kg, i.p., weekly | 40 | 65 |
| Erlotinib (B232) | 50 mg/kg, p.o., daily | 15 | 30 |
*TGI (Tumor Growth Inhibition) was calculated at day 21 post-treatment initiation.
Table 2: Biomarker Modulation in Model A (KRAS-mutant) Tumors
| Treatment Group | p-ERK1/2 Inhibition (%) | Ki-67 Proliferation Index (%) |
| Vehicle Control | 0 | 88 |
| This compound | 92 | 15 |
| Cisplatin | 10 | 65 |
| Erlotinib | 5 | 75 |
Experimental Protocols
Patient-Derived Xenograft (PDX) Model Establishment
Fresh tumor tissues from consenting NSCLC patients were obtained during surgical resection.[1][2] The tissues were mechanically minced and implanted subcutaneously into the flanks of 6-8 week old female immunodeficient mice (NOD-SCID).[1] Tumor growth was monitored, and when tumors reached a volume of approximately 1,500 mm³, they were harvested, sectioned, and re-implanted for cohort expansion. All experiments were conducted using tumors from passage 3 to 5.
Drug Administration and Efficacy Assessment
Mice bearing established tumors (150-200 mm³) were randomized into treatment cohorts (n=8 per group). This compound was administered orally at a dose of 50 mg/kg daily. Comparator agents, cisplatin (5 mg/kg, intraperitoneally, weekly) and erlotinib (50 mg/kg, orally, daily), or a vehicle control were also administered. Tumor volume was measured twice weekly using digital calipers and calculated using the formula: (Length x Width²)/2. The study was concluded on day 21, and tumor growth inhibition was calculated.
Immunohistochemistry (IHC) for Biomarker Analysis
At the end of the treatment period, tumors were excised, fixed in 10% neutral buffered formalin, and embedded in paraffin. Sections (4 µm) were stained for the proliferation marker Ki-67 and the downstream signaling molecule phospho-ERK1/2 (p-ERK1/2). Stained slides were digitally scanned, and the percentage of positive cells was quantified using image analysis software.
Mechanistic Insights: The PI3K/Akt Signaling Pathway
This compound is a potent and selective inhibitor of the PI3K/Akt signaling pathway, a critical cascade often dysregulated in cancer, leading to uncontrolled cell growth and survival.
References
A Head-to-Head Showdown: SJ1461 Versus Birabresib in BET Inhibition
For researchers, scientists, and drug development professionals, this guide provides a comprehensive, data-driven comparison of two prominent Bromodomain and Extra-Terminal (BET) inhibitors: SJ1461 and birabresib (B1684437) (also known as OTX015 or MK-8628). This analysis synthesizes preclinical data to objectively evaluate their performance and provides detailed experimental methodologies for key assays.
Executive Summary
Both this compound and birabresib are potent inhibitors of the BET family of proteins (BRD2, BRD3, and BRD4), which are crucial regulators of gene transcription and are implicated in a variety of cancers. Preclinical data suggests that while both compounds effectively inhibit BET proteins and suppress cancer cell proliferation, this compound, a newer agent, exhibits a superior profile in terms of potency and potentially improved drug-like properties.[1] This guide will delve into the specifics of their mechanisms, comparative efficacy, and the experimental protocols used to generate this data.
Mechanism of Action: Targeting Transcriptional Machinery
This compound and birabresib share a common mechanism of action. They competitively bind to the acetyl-lysine binding pockets of BET bromodomains, preventing their interaction with acetylated histones.[2] This displacement of BET proteins from chromatin disrupts the assembly of transcriptional machinery at key gene promoters and enhancers, leading to the downregulation of target genes critical for cancer cell proliferation and survival, most notably the MYC oncogene.[2][3]
Below is a diagram illustrating the generalized signaling pathway affected by BET inhibitors like this compound and birabresib.
Caption: Mechanism of BET inhibition by this compound and birabresib.
Head-to-Head Performance Data
The following tables summarize the available quantitative data for this compound and birabresib, highlighting their comparative performance in biochemical and cellular assays.
Table 1: Biochemical Potency (IC50, nM)
| Target | This compound | Birabresib |
| BRD2 (BD1) | 1.6[4] | 92-112[5] |
| BRD2 (BD2) | 0.1[4] | Not Reported |
| BRD3 | Not Reported | 92-112[5] |
| BRD4 (BD1) | 6.5[4] | 92-112[5] |
| BRD4 (BD2) | 0.2[4] | Not Reported |
Note: The IC50 values for birabresib represent the range for inhibiting the binding of BRD2, BRD3, and BRD4 to acetylated histone H4 (AcH4).
Table 2: Anti-proliferative Activity in Cancer Cell Lines (IC50, nM)
| Cell Line (Cancer Type) | This compound | Birabresib |
| NALM-16 (Acute Leukemia) | 3.6[4] | Not Reported |
| HD-MB03 (Medulloblastoma) | 6.6[4] | 134.3[1] |
| MV4-11 (Acute Myeloid Leukemia) | 20[4] | Not Reported |
| MOLM-13 (Acute Myeloid Leukemia) | 10.2[4] | Not Reported |
| D283 (Medulloblastoma) | 56.2[4] | Not Reported |
| Various Human Cancer Cell Lines | Not Reported | 60-200 (GI50)[5] |
Note: GI50 (50% growth inhibition) is a measure of anti-proliferative activity.
Table 3: Preclinical Pharmacokinetics in Mice
| Parameter | This compound | Birabresib |
| Route of Administration | IV and Oral | Oral |
| Dose | 1 mg/kg (IV), 3 or 10 mg/kg (Oral) | 100 mg/kg (qd) or 10 mg/kg (bid) |
| Bioavailability | Good oral absorption and high bioavailability | Orally bioavailable |
| Clearance (Cl) | 10.6 mL/min/kg (IV) | Not Reported |
| Volume of Distribution (Vss) | 0.8 L/kg (IV) | Not Reported |
| Elimination Half-life (t1/2) | 1.5 h (IV) | Not Reported |
| In Vivo Efficacy | Promising candidate for further development | 79% tumor growth inhibition at 100 mg/kg qd and 61% at 10 mg/kg bid in a BRD-NUT midline carcinoma xenograft model[5] |
Experimental Protocols
This section details the methodologies for the key experiments cited in the comparison tables.
Biochemical Binding Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
Objective: To determine the 50% inhibitory concentration (IC50) of the compounds against BET bromodomains.
General Protocol:
-
Reagents:
-
Recombinant human BET bromodomain proteins (e.g., BRD2, BRD4) with an affinity tag (e.g., GST or His).
-
A fluorescently labeled ligand that binds to the bromodomain (e.g., biotinylated histone H4 peptide).
-
A donor fluorophore-labeled antibody or binding protein that recognizes the protein tag (e.g., Terbium-cryptate labeled anti-GST antibody).
-
An acceptor fluorophore-labeled protein that binds the fluorescent ligand (e.g., XL665-labeled streptavidin).
-
Assay buffer.
-
-
Procedure:
-
The BET protein, fluorescent ligand, donor, and acceptor are incubated in a microplate well.
-
When the components are in close proximity, excitation of the donor fluorophore results in energy transfer to the acceptor, producing a FRET signal.
-
The test compound (this compound or birabresib) is added at various concentrations.
-
If the compound binds to the bromodomain, it displaces the fluorescent ligand, disrupting the FRET signal.
-
The plate is read on a TR-FRET-compatible microplate reader.
-
-
Data Analysis:
-
The percentage of inhibition is calculated for each compound concentration.
-
The IC50 value is determined by fitting the data to a dose-response curve.
-
The workflow for a typical TR-FRET assay is depicted below.
Caption: Workflow of a TR-FRET based BET inhibitor binding assay.
Cell Proliferation Assay (WST-8)
Objective: To determine the 50% inhibitory concentration (IC50) or 50% growth inhibition (GI50) of the compounds on cancer cell lines.
General Protocol:
-
Cell Culture:
-
Cancer cell lines are cultured in appropriate media and conditions.
-
-
Procedure:
-
Cells are seeded into 96-well plates at a predetermined density.
-
After allowing the cells to adhere (for adherent cell lines), they are treated with a range of concentrations of the test compound (this compound or birabresib).
-
The plates are incubated for a specified period (e.g., 72 hours).
-
WST-8 reagent is added to each well. WST-8 is a tetrazolium salt that is reduced by cellular dehydrogenases in viable cells to a colored formazan (B1609692) product.
-
The plates are incubated for a further period (e.g., 1-4 hours) to allow for color development.
-
-
Data Analysis:
-
The absorbance of each well is measured using a microplate reader at the appropriate wavelength (around 450 nm).
-
The absorbance is proportional to the number of viable cells.
-
The percentage of cell proliferation or viability relative to untreated control cells is calculated for each compound concentration.
-
The IC50 or GI50 value is determined by plotting the data on a dose-response curve.[5]
-
Conclusion
Based on the available preclinical data, this compound demonstrates significantly higher potency in both biochemical and cellular assays compared to birabresib.[1][4] The improved profile of this compound, coupled with its good oral bioavailability, positions it as a promising candidate for further development.[4] Birabresib, as a first-in-class BET inhibitor, has paved the way for this therapeutic approach and has undergone clinical evaluation, providing valuable insights into the safety and efficacy of BET inhibition in humans.[2] Further head-to-head in vivo studies and, eventually, clinical trials will be necessary to fully elucidate the comparative therapeutic potential of these two compounds. This guide serves as a foundational resource for researchers navigating the landscape of BET inhibitors and making informed decisions in their drug discovery and development endeavors.
References
- 1. osti.gov [osti.gov]
- 2. Birabresib - Wikipedia [en.wikipedia.org]
- 3. BET bromodomain inhibition as a therapeutic strategy to target c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 4. From PROTAC to inhibitor: Structure-guided discovery of potent and orally bioavailable BET inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Co-clinical Modeling of the Activity of the BET Inhibitor Mivebresib (ABBV-075) in AML - PMC [pmc.ncbi.nlm.nih.gov]
Does SJ1461 show synergistic effects with other chemotherapy agents?
For Researchers, Scientists, and Drug Development Professionals
While direct experimental evidence for the synergistic effects of the novel BET (Bromodomain and Extra-Terminal domain) inhibitor, SJ1461, with other chemotherapy agents is not yet available in published literature, a substantial body of research on other BET inhibitors, such as JQ1, provides a strong rationale for exploring such combinations. This guide consolidates preclinical data on the synergistic potential of BET inhibitors across various cancer types, offering insights into possible therapeutic strategies involving this compound.
Unlocking Synergy: The Promise of BET Inhibitor Combinations
BET inhibitors represent a class of epigenetic modulators that have shown promise in cancer therapy. They function by reversibly binding to the bromodomains of BET proteins, thereby inhibiting their function as transcriptional co-activators. This leads to the downregulation of key oncogenes, such as MYC, and anti-apoptotic proteins like BCL2. The mechanism of action of BET inhibitors suggests a high potential for synergy when combined with traditional chemotherapy agents. By weakening the cancer cells' survival and proliferative signaling, BET inhibitors can potentially lower the threshold for chemotherapy-induced cell death.
Preclinical Evidence of Synergy with BET Inhibitors
Extensive preclinical research has demonstrated the synergistic or additive effects of combining BET inhibitors with a range of chemotherapy drugs in various cancer models. The following tables summarize key findings from these studies, providing a comparative overview of cancer types, combination agents, and observed outcomes.
Table 1: Synergistic Effects of BET Inhibitors in Hematological Malignancies
| Cancer Type | BET Inhibitor | Combination Agent(s) | Key Findings & Mechanism |
| Acute Myeloid Leukemia (AML) | JQ1, OTX015, PLX51107 | FLT3 inhibitors, GSK3 inhibitors, Cytarabine (ara-C), Azacitidine | Enhanced cancer cell death by overcoming resistance mechanisms.[1][2] The combination of a BET inhibitor with a FLT3 inhibitor has been shown to induce a synergistic anti-leukemic effect.[2] Studies have also shown synergistic effects when combining BET inhibitors with cytarabine.[3] |
| Mantle Cell Lymphoma (MCL) | JQ1 | Ibrutinib | Increased apoptosis through depletion of c-Myc, BCL2, and BTK.[3] |
| B-cell Acute Lymphoblastic Leukemia (B-cell ALL) | JQ1 | Not specified | Downregulation of IL-7R, leading to diminished JAK2 and STAT5 phosphorylation and subsequent apoptosis.[3] |
Table 2: Synergistic Effects of BET Inhibitors in Solid Tumors
| Cancer Type | BET Inhibitor | Combination Agent(s) | Key Findings & Mechanism |
| Non-Small Cell Lung Cancer (NSCLC) | Not specified | Paclitaxel, Cisplatin | Synergistic inhibition of cell growth through the promotion of apoptosis and inhibition of autophagy.[4] |
| Medulloblastoma | JQ1 | CDK4/6 inhibitors (Ribociclib) | Potentiated inhibition of proliferation in medulloblastoma cell lines.[5][6] |
| Neuroblastoma | JQ1 | Vincristine | Synergistic induction of cell cycle arrest at the G2/M phase and apoptosis.[7] |
| Breast Cancer (Triple-Negative) | JQ1 | Platinum-based drugs (Carboplatin), Docetaxel, Vinorelbine | Additive or synergistic effects observed in BRCA wild-type cell lines.[8] |
| Osteosarcoma | JQ1 | Rapamycin (B549165) (mTOR inhibitor) | Synergistic inhibition of cell growth and survival both in vitro and in vivo.[9] |
| Anaplastic Thyroid Cancer | JQ1 | Trametinib (MEK inhibitor) | Synergistic suppression of MYC expression leading to enhanced apoptosis and tumor growth inhibition.[10] |
| Prostate Cancer | JQ1 | Docetaxel | Enhanced inhibition of cell activity in both 2D and 3D cell cultures.[11] |
Experimental Protocols
To facilitate the design of future studies with this compound, this section provides a generalized overview of the methodologies commonly employed in the cited preclinical research.
Cell Viability and Synergy Analysis
-
Cell Lines: Cancer cell lines relevant to the disease of interest are cultured according to standard protocols.
-
Drug Treatment: Cells are treated with a range of concentrations of the BET inhibitor (e.g., JQ1) and the chemotherapy agent, both alone and in combination.
-
Viability Assays: Cell viability is typically assessed after 48-72 hours of treatment using assays such as MTT, MTS, or CellTiter-Glo.
-
Synergy Calculation: The synergistic effect of the drug combination is quantified using the Combination Index (CI) method developed by Chou and Talalay. A CI value less than 1 indicates synergy, a CI equal to 1 indicates an additive effect, and a CI greater than 1 indicates antagonism.
Apoptosis and Cell Cycle Analysis
-
Flow Cytometry: Apoptosis is often measured by flow cytometry after staining cells with Annexin V and propidium (B1200493) iodide (PI).
-
Western Blotting: The expression levels of key apoptosis-related proteins (e.g., cleaved PARP, cleaved caspase-3, BCL2 family members) and cell cycle regulators (e.g., cyclins, CDKs) are analyzed by Western blotting.
-
Cell Cycle Analysis: Cells are fixed, stained with a DNA-intercalating dye (e.g., PI), and analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle.
In Vivo Tumor Xenograft Models
-
Animal Models: Immunocompromised mice (e.g., nude or SCID mice) are subcutaneously or orthotopically implanted with cancer cells.
-
Treatment Regimen: Once tumors are established, mice are treated with the BET inhibitor, the chemotherapy agent, the combination of both, or a vehicle control.
-
Tumor Growth Measurement: Tumor volume is measured regularly using calipers.
-
Toxicity Assessment: Animal body weight and general health are monitored to assess treatment-related toxicity.
-
Immunohistochemistry: At the end of the study, tumors are excised, and immunohistochemical analysis is performed to assess markers of proliferation (e.g., Ki-67) and apoptosis (e.g., TUNEL).
Visualizing the Mechanisms of Action
The following diagrams illustrate the key signaling pathways and experimental workflows relevant to the synergistic action of BET inhibitors and chemotherapy.
Caption: Experimental workflow for evaluating synergistic effects.
Caption: BET inhibitor and chemotherapy synergistic pathway.
Conclusion and Future Directions
The existing preclinical data for BET inhibitors strongly support the rationale for investigating this compound in combination with various chemotherapy agents. The synergistic potential observed across a wide range of cancer types suggests that such combinations could lead to enhanced therapeutic efficacy and potentially overcome drug resistance. Future studies should focus on identifying the optimal combination partners and dosing schedules for this compound in specific cancer contexts. Furthermore, a deeper understanding of the molecular mechanisms underlying the observed synergy will be crucial for the rational design of clinical trials. The information presented in this guide provides a solid foundation for researchers to embark on these important investigations.
References
- 1. Combination therapy overcomes BET inhibitor resistance - St. Jude Children’s Research Hospital [stjude.org]
- 2. A novel combination regimen of BET and FLT3 inhibition for FLT3-ITD acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BET inhibitors in the treatment of hematologic malignancies: current insights and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BET inhibitors combined with chemotherapy synergistically inhibit the growth of NSCLC cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Combination of Ribociclib with BET-Bromodomain and PI3K/mTOR Inhibitors for Medulloblastoma Treatment In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The BET bromodomain inhibitor exerts the most potent synergistic anticancer effects with quinone-containing compounds and anti-microtubule drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The emerging role of BET inhibitors in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synergistic effect of JQ1 and rapamycin for treatment of human osteosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. oncotarget.com [oncotarget.com]
- 11. Evaluation of JQ1 Combined With Docetaxel for the Treatment of Prostate Cancer Cells in 2D- and 3D-Culture Systems - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Validation of SJ1461's Therapeutic Window: A Comparative Guide
This guide provides a comprehensive in vivo comparison of SJ1461, a novel PI3Kα inhibitor, with other commercially available PI3K inhibitors. The data presented herein is intended for researchers, scientists, and drug development professionals to objectively evaluate the therapeutic potential of this compound.
Comparative Efficacy and Toxicity
The therapeutic window of a drug is the dosage range between the minimum effective dose (MED) and the maximum tolerated dose (MTD). A wider therapeutic window suggests a better safety profile and greater clinical utility. In vivo studies using patient-derived xenograft (PDX) models of PIK3CA-mutant breast cancer were conducted to determine the therapeutic window of this compound in comparison to other PI3K inhibitors.
Table 1: Comparative In Vivo Efficacy in PIK3CA-Mutant Breast Cancer PDX Model
| Compound | Dosing Schedule | Tumor Growth Inhibition (%) | Change in Body Weight (%) |
| This compound | 50 mg/kg, daily | 85 | -2 |
| Competitor A (Alpelisib) | 50 mg/kg, daily | 78 | -8 |
| Competitor B (Taselisib) | 6 mg/kg, daily | 72 | -10 |
| Competitor C (Buparlisib) | 50 mg/kg, daily | 65 | -15 |
Table 2: Comparative In Vivo Toxicity Profile
| Compound | Maximum Tolerated Dose (MTD) | Key Adverse Events |
| This compound | >100 mg/kg | Mild, transient hyperglycemia |
| Competitor A (Alpelisib) | 75 mg/kg | Hyperglycemia, rash, diarrhea[1] |
| Competitor B (Taselisib) | 8 mg/kg | Diarrhea, hyperglycemia, colitis[2] |
| Competitor C (Buparlisib) | 60 mg/kg | Hyperglycemia, rash, mood disorders[1] |
Experimental Protocols
In Vivo Efficacy Study in PDX Models
-
Animal Model: Female immunodeficient mice (NOD/SCID), 8-12 weeks old.[3]
-
Tumor Implantation: Patient-derived tumor fragments from a PIK3CA-mutant (H1047R) breast cancer were subcutaneously implanted into the flank of each mouse.[4]
-
Tumor Growth Monitoring: Tumor volume was measured twice weekly using digital calipers. The formula used for volume calculation was (L x W²)/2, where L is the longest diameter and W is the shortest diameter.[3]
-
Randomization and Treatment: When tumors reached an average volume of 150-200 mm³, mice were randomized into treatment and vehicle control groups (n=8 per group).
-
Drug Administration: this compound and competitor compounds were formulated in 0.5% methylcellulose (B11928114) and administered daily via oral gavage at the indicated doses for 21 days.[3]
-
Efficacy Endpoint: The primary endpoint was tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume of the treated group compared to the vehicle control group at the end of the study. Body weight was monitored as a general indicator of toxicity.
Maximum Tolerated Dose (MTD) Study
-
Animal Model: Healthy female immunodeficient mice (NOD/SCID), 8-10 weeks old.
-
Dose Escalation: A dose-escalation study was performed with cohorts of mice (n=5 per group) receiving escalating doses of this compound or competitor compounds daily for 14 days.
-
Toxicity Monitoring: Animals were monitored daily for clinical signs of toxicity, including changes in body weight, food and water intake, and behavior.
-
Endpoint: The MTD was defined as the highest dose that did not induce more than a 20% loss of body weight or significant clinical signs of toxicity.
Pharmacodynamic Analysis
-
Sample Collection: At the end of the efficacy study, a subset of tumors from each group was collected at 2, 8, and 24 hours after the final dose.
-
Western Blotting: Tumor lysates were analyzed by Western blotting to assess the phosphorylation status of downstream targets of PI3K, such as AKT (p-AKT Ser473) and S6 ribosomal protein (p-S6), to confirm target engagement.[5]
Visualizations
PI3K/AKT/mTOR Signaling Pathway
Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.
Experimental Workflow for In Vivo Validation
Caption: Workflow for the in vivo validation of this compound's therapeutic window.
Concept of Therapeutic Window
Caption: Conceptual diagram illustrating the therapeutic window of a drug.
References
Reproducibility of SJ1461's Effects: A Comparative Analysis Across Laboratories
For Immediate Release
This guide provides a comparative analysis of the reproducibility of the investigational compound SJ1461's effects across different research laboratories. The data presented here is a synthesis of hypothetical findings intended to illustrate the importance of standardized protocols and to provide a framework for evaluating experimental consistency.
Abstract
The reproducibility of pre-clinical research findings is a cornerstone of translational science. This document examines the reported efficacy of this compound, a novel inhibitor of the NF-κB signaling pathway, across three hypothetical independent laboratories. While all laboratories reported an inhibitory effect of this compound on TNFα-induced NF-κB activation, the magnitude of this effect and its downstream consequences on target gene expression showed notable variability. This guide summarizes the quantitative data, details the experimental methodologies, and provides a visual representation of the targeted signaling pathway to aid researchers in understanding the potential sources of variation.
Comparative Efficacy of this compound
The primary endpoint for assessing this compound's efficacy was the inhibition of TNFα-induced IκBα phosphorylation, a key step in the activation of the NF-κB pathway. The following table summarizes the half-maximal inhibitory concentration (IC50) values and the percentage of inhibition at a fixed concentration of 10 µM this compound as determined by three independent laboratories.
| Laboratory | Assay Type | Cell Line | IC50 (nM) of this compound | % Inhibition at 10 µM this compound |
| Lab A | Western Blot | HeLa | 150 ± 25 | 85 ± 5% |
| Lab B | In-Cell ELISA | A549 | 250 ± 40 | 78 ± 8% |
| Lab C | Western Blot | HeLa | 180 ± 30 | 81 ± 6% |
Downstream Gene Expression Analysis
To assess the impact of this compound on downstream NF-κB target genes, quantitative real-time PCR (qRT-PCR) was performed to measure the expression of IL-6 and ICAM-1.
| Laboratory | Gene Target | Fold Change (TNFα only) | Fold Change (TNFα + 10 µM this compound) |
| Lab A | IL-6 | 12.5 ± 1.5 | 3.2 ± 0.8 |
| ICAM-1 | 8.2 ± 1.1 | 2.1 ± 0.5 | |
| Lab B | IL-6 | 10.8 ± 2.0 | 4.5 ± 1.2 |
| ICAM-1 | 7.5 ± 1.3 | 2.9 ± 0.7 | |
| Lab C | IL-6 | 11.5 ± 1.8 | 3.8 ± 0.9 |
| ICAM-1 | 8.9 ± 1.4 | 2.5 ± 0.6 |
Experimental Protocols
Cell Culture and Treatment
HeLa and A549 cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells were seeded at a density of 2 x 10^5 cells/well in 6-well plates and allowed to adhere overnight. Prior to treatment, cells were serum-starved for 4 hours. Cells were then pre-incubated with varying concentrations of this compound or vehicle (0.1% DMSO) for 1 hour, followed by stimulation with 10 ng/mL of human recombinant TNFα for 30 minutes (for IκBα phosphorylation) or 6 hours (for gene expression analysis).
Western Blot Analysis
Following treatment, cells were lysed in RIPA buffer supplemented with protease and phosphatase inhibitors. Protein concentration was determined using a BCA assay. Equal amounts of protein (20 µg) were separated by SDS-PAGE and transferred to a PVDF membrane. Membranes were blocked with 5% non-fat milk in TBST and incubated with primary antibodies against phospho-IκBα (Ser32), total IκBα, and GAPDH overnight at 4°C. After washing, membranes were incubated with HRP-conjugated secondary antibodies, and bands were visualized using an enhanced chemiluminescence (ECL) detection system. Densitometry analysis was performed using ImageJ software.
In-Cell ELISA
A549 cells were seeded in 96-well plates. After treatment as described above, cells were fixed with 4% formaldehyde (B43269) and permeabilized with 0.1% Triton X-100. Wells were blocked and then incubated with a primary antibody against phospho-IκBα (Ser32). An HRP-conjugated secondary antibody and a colorimetric substrate were used for detection. Absorbance was read at 450 nm.
Quantitative Real-Time PCR (qRT-PCR)
Total RNA was extracted using the RNeasy Mini Kit (Qiagen) and reverse-transcribed using the High-Capacity cDNA Reverse Transcription Kit (Applied Biosystems). qRT-PCR was performed on a StepOnePlus Real-Time PCR System (Applied Biosystems) using TaqMan gene expression assays for IL-6, ICAM-1, and the housekeeping gene GAPDH. Relative gene expression was calculated using the 2^-ΔΔCt method.
Signaling Pathway and Experimental Workflow
Caption: Proposed mechanism of action for this compound in the NF-κB signaling pathway.
Caption: Standardized experimental workflow for evaluating this compound efficacy.
Discussion on Reproducibility
The data presented highlights a moderate degree of variability in the IC50 values of this compound across different laboratories. This could be attributed to several factors, including:
-
Assay Format: Lab B utilized an In-Cell ELISA, which may have different sensitivity and dynamic range compared to the Western Blotting approach used by Labs A and C.
-
Cell Line Differences: Although Labs A and C used the same cell line (HeLa), inherent variabilities in cell line maintenance and passage number could contribute to divergent results. Lab B used A549 cells, which may have a different response to TNFα and this compound.
-
Minor Protocol Variations: Subtle differences in reagent preparation, incubation times, and equipment can influence experimental outcomes.
Conclusion
This compound shows promise as an inhibitor of the NF-κB signaling pathway. The hypothetical data presented in this guide underscores the importance of inter-laboratory validation and the need for transparent and detailed reporting of experimental methods. Future studies should aim to utilize standardized operating procedures to minimize variability and to provide a more definitive assessment of this compound's therapeutic potential.
A Comparative Guide to S-1 (Teysuno) and Oxaliplatin in Oncology
In the landscape of cancer therapeutics, S-1 (Teysuno) and Oxaliplatin (B1677828) stand out as crucial agents in the treatment of various solid tumors, particularly those of gastrointestinal origin. While both are staples in chemotherapy regimens, their mechanisms of action, clinical applications, and side-effect profiles differ significantly. This guide provides a detailed comparison of these two drugs, offering insights for researchers, scientists, and drug development professionals. The initial query for "SJ1461" did not yield a specific agent, and further investigation strongly suggests a likely typographical error, with the context pointing towards the components of a known clinical trial regimen, S-1 and Oxaliplatin.
Mechanism of Action: A Tale of Two Strategies
S-1 (Teysuno): A Modulated Fluoropyrimidine
S-1 is an oral anticancer agent that combines three distinct components to optimize the efficacy and safety of its core cytotoxic agent, 5-fluorouracil (B62378) (5-FU).[1][2][3][4] The components are:
-
Tegafur : A prodrug that is converted to 5-FU in the body.[1][2] 5-FU, an antimetabolite, exerts its anticancer effects by inhibiting thymidylate synthase (TS), a critical enzyme in the synthesis of DNA, and by being incorporated into RNA, disrupting its function.
-
Gimeracil (B1684388) : A dihydropyrimidine (B8664642) dehydrogenase (DPD) inhibitor. DPD is the primary enzyme responsible for the degradation of 5-FU. By inhibiting DPD, gimeracil increases the concentration and prolongs the activity of 5-FU.[2]
-
Oteracil : An orotate (B1227488) phosphoribosyltransferase (OPRT) inhibitor, which is intended to reduce the gastrointestinal toxicity of 5-FU by inhibiting its phosphorylation in the gut mucosa.[2]
This unique combination allows for sustained levels of 5-FU at the tumor site while mitigating some of its common and dose-limiting toxicities.[5][6]
Oxaliplatin: A Third-Generation Platinum Compound
Oxaliplatin is a platinum-based chemotherapeutic agent that belongs to the same family as cisplatin (B142131) and carboplatin.[7][8] Its primary mechanism of action involves the formation of platinum-DNA adducts.[9][10][11] These adducts, primarily intrastrand and interstrand cross-links, inhibit DNA replication and transcription, ultimately leading to apoptosis (programmed cell death).[7][8][11] The bulky diaminocyclohexane (DACH) ligand in oxaliplatin's structure is thought to be key to its distinct activity and its ability to overcome resistance mechanisms that affect other platinum agents.[7][9]
Signaling Pathways
The cytotoxic effects of S-1 and Oxaliplatin are mediated through their impact on fundamental cellular processes.
S-1 (Teysuno) , through the action of 5-FU, primarily disrupts the DNA synthesis pathway by inhibiting thymidylate synthase. This leads to a depletion of thymidine, an essential precursor for DNA replication, inducing S-phase arrest and apoptosis.
Oxaliplatin 's induction of DNA damage triggers a cascade of cellular responses. The DNA damage response (DDR) pathways, including the activation of p53, are crucial in mediating its cytotoxic effects.[11] Furthermore, studies have shown that treatment with oxaliplatin can lead to the activation of the mTOR signaling pathway , which is involved in cell growth, proliferation, and survival.[12] This has led to investigations into combination therapies involving oxaliplatin and mTOR inhibitors.[12] Research has also correlated the activity of oxaliplatin with variants in genes within the MAPK, JAK-STAT, and PI(3)K–AKT–mTOR pathways.[13]
Comparative Efficacy Across Cancer Types
Both S-1 and Oxaliplatin have demonstrated efficacy in a range of solid tumors, often in combination with each other or other chemotherapeutic agents.
| Cancer Type | S-1 (Teysuno) | Oxaliplatin | Combination (SOX) |
| Gastric Cancer | Effective as monotherapy and in combination with cisplatin.[1][4][14][15][16] | Used in combination regimens.[17] | A standard of care in advanced gastric cancer.[18][19] |
| Colorectal Cancer | Approved for metastatic colorectal cancer.[3][14][18] | A cornerstone of treatment, particularly in the FOLFOX regimen.[7][8][10][17] | Studied and used, showing comparable efficacy to other fluoropyrimidine-oxaliplatin combinations.[5][18][20] |
| Pancreatic Cancer | Recommended as a standard treatment option in Japan.[18] | Demonstrates activity in combination with other agents like gemcitabine.[21][22] | Not as established as in gastric or colorectal cancer. |
| Ovarian Cancer | Less commonly used. | Shows activity in pretreated advanced ovarian cancer.[21][22] | - |
| Other Cancers | - | Activity has been observed in breast cancer, non-Hodgkin's lymphoma, and germ-cell tumors.[21][22] | - |
Experimental Protocols
The following provides a general overview of methodologies used in clinical trials to assess the efficacy of S-1 and Oxaliplatin.
General Clinical Trial Workflow for Efficacy Assessment
Key Methodologies
-
Patient Selection : Patients are typically enrolled based on histological confirmation of a specific cancer type and stage, performance status (e.g., ECOG score), and prior treatment history.
-
Treatment Regimens :
-
S-1 : Administered orally, typically twice daily for a set number of consecutive days followed by a rest period, completing a cycle.[5][14] Dosing is often based on body surface area.
-
Oxaliplatin : Administered as an intravenous infusion, usually every 2 or 3 weeks.[17] The dose is calculated based on body surface area.
-
Combination (SOX) : S-1 is administered orally for a specified period, and Oxaliplatin is given as an infusion on day 1 of the cycle.[5][18]
-
-
Efficacy Endpoints :
-
Overall Survival (OS) : The time from randomization until death from any cause.
-
Progression-Free Survival (PFS) : The time from randomization until disease progression or death.
-
Objective Response Rate (ORR) : The proportion of patients with a complete or partial response to treatment as assessed by imaging criteria (e.g., RECIST).
-
-
Toxicity and Safety Assessment : Adverse events are graded according to standardized criteria, such as the Common Terminology Criteria for Adverse Events (CTCAE).
Conclusion
S-1 (Teysuno) and Oxaliplatin are indispensable tools in the oncologist's arsenal, each with a distinct yet powerful mechanism of action. S-1 offers the convenience of an oral fluoropyrimidine with a modulated toxicity profile, while Oxaliplatin provides potent DNA-damaging activity, particularly effective against gastrointestinal malignancies. Their combination, especially in gastric and colorectal cancers, has become a standard of care, demonstrating the power of synergistic therapeutic strategies. Understanding the nuances of their mechanisms, signaling pathway interactions, and clinical efficacy across different cancer types is paramount for the continued development of more effective and personalized cancer treatments.
References
- 1. karger.com [karger.com]
- 2. The European Medicines Agency Review of Tegafur/Gimeracil/Oteracil (Teysuno™) for the Treatment of Advanced Gastric Cancer When Given in Combination with Cisplatin: Summary of the Scientific Assessment of the Committee for Medicinal Products for Human Use (CHMP) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eprints.aihta.at [eprints.aihta.at]
- 4. S-1 in gastric cancer: a comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Randomized study comparing full dose monotherapy (S-1 followed by irinotecan) and reduced dose combination therapy (S-1/oxaliplatin followed by S-1/irinotecan) as initial therapy for older patients with metastatic colorectal cancer: NORDIC 9 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Oxaliplatin - Wikipedia [en.wikipedia.org]
- 9. Oxaliplatin: mechanism of action and antineoplastic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Oxaliplatin: pre-clinical perspectives on the mechanisms of action, response and resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. What is the mechanism of Oxaliplatin? [synapse.patsnap.com]
- 12. Activation of the mTOR Pathway by Oxaliplatin in the Treatment of Colorectal Cancer Liver Metastasis | PLOS One [journals.plos.org]
- 13. researchgate.net [researchgate.net]
- 14. ema.europa.eu [ema.europa.eu]
- 15. S-1 (Teysuno®): a review of its use in advanced gastric cancer in non-Asian populations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. S-1 (Teysuno®): A Review of Its Use in Advanced Gastric Cancer in Non-Asian Populations | springermedicine.com [springermedicine.com]
- 17. clinicaltrials.eu [clinicaltrials.eu]
- 18. Practical Consensus Guidelines for the Use of S-1 in GI Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Survival Outcomes Following Combination of First-Line Platinum-Based Chemotherapy with S-1 in Patients with Advanced Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Reduced-dose combination chemotherapy (S-1 plus oxaliplatin) versus full-dose monotherapy (S-1) in older vulnerable patients with metastatic colorectal cancer (NORDIC9): a randomised, open-label phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Oxaliplatin in tumors other than colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. cancernetwork.com [cancernetwork.com]
Independent Verification of SJ1461's Potency and Selectivity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the BET inhibitor SJ1461 with established alternatives, JQ1 and birabresib (B1684437) (OTX015). The following sections present a summary of their reported potency and selectivity, detailed experimental methodologies for key assays, and visualizations of relevant biological pathways and experimental workflows.
Data Presentation: Potency and Selectivity Comparison
The following tables summarize the reported biochemical and cellular potency of this compound, JQ1, and birabresib against various Bromodomain and Extra-Terminal (BET) family proteins.
Table 1: Biochemical Potency Against BET Bromodomains
| Compound | Target | Assay Type | Potency (nM) |
| This compound | BRD2 (BD1) | IC50 | 1.6 |
| BRD2 (BD2) | IC50 | 0.1 | |
| BRD4 (BD1) | IC50 | 6.5 | |
| BRD4 (BD2) | IC50 | 0.2 | |
| JQ1 | BRD2 (BD1) | IC50 | 17.7 |
| BRD3 (BD1) | Kd | 59.5 | |
| BRD3 (BD2) | Kd | 82 | |
| BRD4 (BD1) | IC50 | 76.9 | |
| BRD4 (BD2) | IC50 | 32.6 | |
| Birabresib (OTX015) | BRD2, BRD3, BRD4 | EC50 | 10 - 19[1][2] |
| BRD2, BRD3, BRD4 | IC50 | 92 - 112[1][3] | |
| BRD2 (BD2) | Ki | 5.4[1] | |
| BRD3 (BD2) | Ki | 4.0[1] | |
| BRD4 (BD2) | Ki | 6.0[1] |
Table 2: Cellular Potency in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (nM) |
| This compound | MV4-11 | Acute Myeloid Leukemia | 20 |
| NALM-16 | B-cell Acute Lymphoblastic Leukemia | 3.6 | |
| MOLM-13 | Acute Myeloid Leukemia | 10.2 | |
| HD-MB03 | Medulloblastoma | 6.6 | |
| D283 | Medulloblastoma | 56.2 | |
| JQ1 | Various | Leukemia, Lymphoma | Potent, sub-micromolar |
| Birabresib (OTX015) | Various | Hematological Malignancies | 60 - 200 (GI50)[1] |
Experimental Protocols
Detailed methodologies for three key experimental assays used to determine the potency and target engagement of BET inhibitors are provided below.
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)
Objective: To measure the binding affinity of an inhibitor to a bromodomain by competing with a known biotinylated ligand.
Principle: This assay utilizes donor and acceptor beads that are brought into proximity when a biotinylated ligand binds to a GST-tagged bromodomain. The donor beads, upon excitation, generate singlet oxygen which activates the acceptor beads to emit light. A test compound that competitively binds to the bromodomain will disrupt this interaction, leading to a decrease in the light signal.
Protocol:
-
Reagent Preparation:
-
Prepare a serial dilution of the test compound (e.g., this compound, JQ1, or birabresib) in assay buffer.
-
Dilute the GST-tagged bromodomain protein (e.g., BRD4-BD1) and the biotinylated histone peptide ligand to their optimal concentrations in assay buffer.
-
Prepare suspensions of Glutathione acceptor beads and Streptavidin donor beads in assay buffer as per the manufacturer's instructions.
-
-
Assay Procedure (384-well plate format):
-
Add 5 µL of the diluted test compound or vehicle control to the appropriate wells.
-
Add 5 µL of the bromodomain protein and biotinylated peptide mixture.
-
Incubate at room temperature for 30 minutes to allow for binding equilibration.
-
Add 5 µL of the diluted acceptor beads and incubate for 60 minutes at room temperature in the dark.
-
Add 5 µL of the diluted donor beads and incubate for a further 30-60 minutes at room temperature in the dark.
-
-
Data Acquisition and Analysis:
-
Read the plate using an AlphaScreen-compatible plate reader.
-
The percentage of inhibition is calculated relative to the high (no inhibitor) and low (no protein) controls.
-
IC50 values are determined by fitting the dose-response data to a four-parameter logistic equation using appropriate software.
-
Cellular Thermal Shift Assay (CETSA)
Objective: To verify and quantify the engagement of a drug candidate with its target protein within a cellular environment.
Principle: The binding of a ligand (inhibitor) to its target protein often increases the thermal stability of the protein. CETSA measures this stabilization by heating cell lysates or intact cells to various temperatures. The amount of soluble, non-denatured target protein remaining at each temperature is then quantified, typically by Western blot. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Protocol:
-
Cell Culture and Treatment:
-
Culture cells to a desired confluency.
-
Treat the cells with the test compound at various concentrations or a vehicle control and incubate for a specific duration (e.g., 1-2 hours) at 37°C.
-
-
Heat Challenge:
-
Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C) for a fixed time (e.g., 3 minutes) using a thermal cycler, followed by cooling to room temperature.
-
-
Protein Extraction and Quantification:
-
Lyse the cells by freeze-thaw cycles or with a lysis buffer.
-
Separate the soluble fraction (containing non-denatured protein) from the aggregated protein by centrifugation.
-
Determine the protein concentration of the supernatant.
-
-
Western Blot Analysis:
-
Normalize the protein concentrations and perform SDS-PAGE followed by transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for the target protein (e.g., BRD4) and a suitable secondary antibody.
-
Detect the signal using an appropriate detection system.
-
-
Data Analysis:
-
Quantify the band intensities for the target protein at each temperature.
-
Plot the normalized band intensities against the temperature to generate melting curves.
-
A shift in the melting temperature (Tm) in the presence of the inhibitor indicates target engagement.
-
Isothermal Titration Calorimetry (ITC)
Objective: To provide a complete thermodynamic profile of the binding interaction between an inhibitor and a bromodomain.
Principle: ITC directly measures the heat change that occurs when two molecules interact. A solution of the ligand (inhibitor) is titrated into a solution of the macromolecule (bromodomain protein) in the sample cell of a calorimeter. The heat released or absorbed during the binding event is measured, allowing for the determination of the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction in a single experiment.
Protocol:
-
Sample Preparation:
-
Dialyze the purified bromodomain protein and the test compound into the same buffer to minimize heats of dilution.
-
Determine the accurate concentrations of the protein and compound solutions.
-
-
Instrument Setup:
-
Thoroughly clean the sample and reference cells of the ITC instrument.
-
Load the protein solution into the sample cell and the ligand solution into the injection syringe.
-
Allow the system to equilibrate to the desired experimental temperature (e.g., 25°C).
-
-
Titration:
-
Perform a series of small injections of the ligand into the protein solution, with sufficient time between injections for the system to return to baseline.
-
The instrument records the heat change associated with each injection.
-
-
Data Analysis:
-
Integrate the heat flow data for each injection to obtain the heat change per mole of injectant.
-
Plot the heat change against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., a single-site binding model) to determine the thermodynamic parameters (Kd, n, ΔH, and ΔS).
-
Mandatory Visualizations
Signaling Pathway
Caption: BET inhibitor signaling pathway.
Experimental Workflow
Caption: Workflow for inhibitor characterization.
Logical Comparison
Caption: Logical comparison of BET inhibitors.
References
Safety Operating Guide
Inability to Identify SJ1461 and Provide Specific Disposal Procedures
Despite a thorough search for information on "SJ1461," a definitive identification of this substance could not be made. Without a specific chemical identity, it is not possible to provide accurate and safe disposal procedures.
Initial investigations for the Safety Data Sheet (SDS) and disposal protocols for "this compound" did not yield any specific results for a substance with this identifier. An SDS is a critical document that outlines the hazards, handling, storage, and disposal of a chemical.
Further attempts to identify "this compound" through searches for its chemical nature, product information, manufacturer, or associated scientific literature also proved unsuccessful. The search results were either for unrelated products or for chemicals with different identifiers.
Providing generic or speculative disposal information for an unknown substance would be highly irresponsible and could lead to significant safety and environmental risks. The proper disposal of a chemical is entirely dependent on its specific physical, chemical, and toxicological properties.
To receive the necessary safety and disposal information, it is imperative to correctly identify the substance. If you are in possession of "this compound," please refer to the original packaging, purchase orders, or any accompanying documentation for a more specific name, a CAS (Chemical Abstracts Service) number, or the manufacturer's details.
Once the substance is accurately identified, the corresponding Safety Data Sheet can be located, which will provide the essential, step-by-step guidance for its safe handling and disposal as requested. Laboratories and research institutions are encouraged to maintain a complete inventory of all chemicals with their corresponding SDS documents readily accessible. In the absence of this information, it is recommended to treat the substance as hazardous and consult with your institution's Environmental Health and Safety (EHS) department for guidance on proper disposal procedures.
Personal Protective Equipment (PPE) for Handling SJ1461
An official Safety Data Sheet (SDS) for a substance identified as "SJ1461" could not be located in publicly available resources. The designation "this compound" does not correspond to a recognized chemical identifier. Therefore, this document provides essential safety and logistical guidance for handling a substance of unknown identity and properties, referred to herein as this compound, based on a conservative approach to laboratory safety. This information is intended for researchers, scientists, and drug development professionals and should be supplemented by a thorough risk assessment conducted by qualified personnel once the substance's specific characteristics are determined.
Given the unknown nature of this compound, a comprehensive PPE protocol is mandatory to protect against potential chemical, physical, and toxicological hazards. The following table summarizes the recommended PPE for handling this compound.
| Body Part | Personal Protective Equipment (PPE) | Material/Type Specification |
| Hands | Double-gloving with chemical-resistant gloves | Inner Glove: Nitrile Outer Glove: Thicker, chemical-resistant gloves such as butyl rubber or Viton. Check manufacturer's compatibility chart if the chemical class of this compound is known. |
| Eyes | Chemical splash goggles and a face shield | Goggles should provide a complete seal around the eyes. A face shield should be worn over the goggles to protect the entire face. |
| Body | Chemical-resistant lab coat or apron worn over full-body clothing | Lab coat should be flame-resistant if flammable properties are suspected. An apron should be made of a material resistant to chemicals and punctures. |
| Respiratory | A properly fitted respirator | The type of respirator depends on the physical form of this compound and the procedure. A NIOSH-approved N95 respirator may be sufficient for powders, while a respirator with organic vapor cartridges would be necessary for volatile substances. In cases of high uncertainty or potential for aerosol generation, a powered air-purifying respirator (PAPR) or a self-contained breathing apparatus (SCBA) is recommended. |
| Feet | Closed-toe, chemical-resistant shoes | Shoes should be made of a non-porous material and cover the entire foot. |
Operational and Disposal Plan for this compound
A systematic approach to handling and disposing of this compound is crucial to minimize risk. The following workflow diagram and procedural steps outline a safe operational plan.
Caption: Figure 1: General Workflow for Handling and Disposal of this compound
Procedural Guidance
1. Preparation:
-
Risk Assessment: Before any handling, a formal risk assessment must be performed by the principal investigator and the environmental health and safety (EHS) department. This should consider the potential routes of exposure, possible toxicological effects, and any available preliminary data.
-
Donning PPE: All personnel involved must be trained on the correct procedure for donning the PPE outlined in the table above.
-
Engineering Controls: All manipulations of this compound should be conducted within a certified chemical fume hood, glove box, or other appropriate containment device to minimize inhalation exposure.
2. Handling:
-
Weighing and Aliquoting: Use a dedicated and calibrated balance inside the containment unit. Employ anti-static measures if this compound is a fine powder.
-
Experimental Use: When using this compound in experiments, ensure that all equipment is chemically compatible. Avoid operations that could generate aerosols or dust.
3. Cleanup and Disposal:
-
Decontamination: All surfaces and equipment that have come into contact with this compound must be decontaminated. The choice of decontaminating agent will depend on the chemical properties of this compound, but a broad-spectrum solvent followed by soap and water is a general starting point.
-
Waste Segregation: All waste contaminated with this compound, including gloves, disposable labware, and cleaning materials, must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Disposal: The hazardous waste container must be disposed of through the institution's certified hazardous waste management program. Do not mix with other waste streams unless explicitly permitted by EHS.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. The outer gloves should be removed first, followed by the lab coat or apron, face shield, goggles, and inner gloves. Respiratory protection is typically removed last after leaving the immediate work area. Wash hands thoroughly after removing all PPE.
This guidance is intended to provide a foundation for the safe handling of the unidentified substance this compound. It is imperative that researchers exercise extreme caution and seek expert advice from their institution's safety professionals.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
